Product packaging for 2-(2-(Diphenylphosphino)ethyl)pyridine(Cat. No.:CAS No. 10150-27-3)

2-(2-(Diphenylphosphino)ethyl)pyridine

Cat. No.: B154269
CAS No.: 10150-27-3
M. Wt: 291.3 g/mol
InChI Key: ARSGXAZDYSTSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-(Diphenylphosphino)ethyl)pyridine is a useful research compound. Its molecular formula is C19H18NP and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18NP B154269 2-(2-(Diphenylphosphino)ethyl)pyridine CAS No. 10150-27-3

Properties

IUPAC Name

diphenyl(2-pyridin-2-ylethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NP/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-14-17-9-7-8-15-20-17/h1-13,15H,14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSGXAZDYSTSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346404
Record name 2-[2-(Diphenylphosphanyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10150-27-3
Record name 2-[2-(Diphenylphosphanyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(Diphenylphosphino)ethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-(Diphenylphosphino)ethyl)pyridine: Properties, and Applications in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-(Diphenylphosphino)ethyl)pyridine, a versatile bidentate phosphine (B1218219) ligand. This document details its chemical and physical properties, and its application in palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry and crucial for the development of novel pharmaceuticals and functional materials.

Core Properties of this compound

This compound, identified by the CAS Number 10150-27-3 , is a solid, air-sensitive compound. It is also known by the alternate names 1-(Diphenylphosphino)-2-(2-pyridyl)ethane and Diphenyl(2-(pyridin-2-yl)ethyl)phosphine.[1] Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 10150-27-3[1]
Molecular Formula C₁₉H₁₈NP[1]
Molecular Weight 291.33 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 58-62 °C
Boiling Point 422.2±28.0 °C (Predicted)
Solubility Soluble in many organic solvents.
Sensitivity Air sensitive
Storage Store under inert gas (nitrogen or argon) at 2-8°C.

Safety and Handling

As an air-sensitive and potentially hazardous chemical, proper handling and storage of this compound are crucial. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its bidentate nature, with both a "soft" phosphorus donor and a "hard" nitrogen donor, allows for the formation of stable and catalytically active palladium complexes. This ligand has been successfully employed in several key transformations for carbon-carbon and carbon-nitrogen bond formation, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboranes and organic halides or triflates. The general catalytic cycle, where 'L' represents the this compound ligand, is depicted below.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L₂ Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation (R'-B(OR)₂ + Base) R-Pd(II)(X)L2->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L₂ Transmetalation->R-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While a specific protocol detailing the use of this compound was not found in the immediate search, a general and adaptable procedure is provided below. Researchers should optimize the reaction conditions for their specific substrates.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and this compound (1-2 equivalents relative to palladium). Anhydrous and deoxygenated solvent (e.g., toluene (B28343), dioxane, or THF) is added, and the mixture is stirred to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv) are added.

  • Reaction Execution: The reaction mixture is heated (typically between 80-120 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC, or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. The catalytic cycle, again featuring this compound as the ligand 'L', is illustrated in the following diagram.

Heck_Reaction Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L₂ Oxidative_Addition->R-Pd(II)(X)L2 Alkene_Coordination Alkene Coordination R-Pd(II)(X)L2->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Base_Regeneration Base Regeneration (Base) Beta_Hydride_Elimination->Base_Regeneration Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck reaction.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide. The general workflow for setting up such a reaction is outlined below.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Charge_Vessel Charge reaction vessel with Pd precursor, ligand, and base Evacuate_Backfill Evacuate and backfill with inert gas (e.g., Argon) Charge_Vessel->Evacuate_Backfill Add_Reagents Add solvent, aryl halide, and amine via syringe Evacuate_Backfill->Add_Reagents Heat_Stir Heat to desired temperature and stir Add_Reagents->Heat_Stir Monitor_Reaction Monitor reaction progress (TLC, GC, LC-MS) Heat_Stir->Monitor_Reaction Cool_Quench Cool to room temperature and quench Monitor_Reaction->Cool_Quench Extraction Perform aqueous work-up and extraction Cool_Quench->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: General experimental workflow for Buchwald-Hartwig amination.

  • Catalyst and Reagent Preparation: In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pd(OAc)₂), this compound, the aryl halide, the amine, and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).

  • Reaction Setup: The tube is sealed, removed from the glovebox, and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added via syringe.

  • Reaction Execution: The mixture is heated with vigorous stirring for the required time, as determined by reaction monitoring.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues. The filtrate is then washed, dried, and concentrated. The final product is purified by chromatography.

Conclusion

This compound is a valuable and versatile ligand in the toolkit of the synthetic chemist. Its ability to form highly active and stable palladium catalysts makes it a key component in the construction of complex organic molecules. The information and general protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and materials science, enabling the efficient and strategic synthesis of novel compounds. Further optimization of the outlined general procedures for specific substrate combinations is encouraged to achieve the best possible outcomes.

References

Spectroscopic Profile of 2-(2-(Diphenylphosphino)ethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile bidentate ligand, 2-(2-(diphenylphosphino)ethyl)pyridine. Aimed at researchers, scientists, and professionals in drug development and materials science, this document compiles essential Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a logical workflow for the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification and characterization of the ligand in various chemical processes.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment (in complex)
1606MediumC=N stretch (pyridine ring)
1485MediumAromatic C=C stretch
1439MediumAromatic C=C stretch
1432MediumAromatic C=C stretch
1160WeakC-H in-plane bend
1101WeakC-H in-plane bend
757StrongC-H out-of-plane bend
744StrongC-H out-of-plane bend
718StrongC-H out-of-plane bend
698StrongC-H out-of-plane bend

Note: The vibrational frequencies of the free ligand may differ slightly from the complexed form due to the influence of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

At the time of this publication, specific ¹H, ¹³C, and ³¹P NMR spectroscopic data for the free this compound ligand is not available in the reviewed literature. The vast majority of published data pertains to its metal complexes. Researchers are advised to acquire this data experimentally for the free ligand to serve as a baseline for coordination studies.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of organophosphorus compounds like this compound.

NMR Spectroscopy Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (B32938) (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR is typically used. For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is common.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Degassing: For air-sensitive samples, it is advisable to degas the sample by several freeze-pump-thaw cycles.

IR Spectroscopy Sample Preparation
  • Solid Samples (ATR): For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

  • Solid Samples (KBr Pellet): Alternatively, a potassium bromide (KBr) pellet can be prepared. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Solution Samples: The compound can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell for analysis.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of this compound is outlined in the diagram below. This process ensures a systematic approach to confirming the structure and purity of the compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_nmr_details NMR Analysis Details cluster_confirmation Structure Confirmation Synthesis Synthesis of Ligand Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group Identification) Purification->IR NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Data_Analysis Data Analysis & Interpretation IR->Data_Analysis H1_NMR ¹H NMR (Proton Environment) NMR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) NMR->C13_NMR P31_NMR ³¹P NMR (Phosphorus Environment) NMR->P31_NMR H1_NMR->Data_Analysis C13_NMR->Data_Analysis P31_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-(Diphenylphosphino)ethyl)pyridine is a bidentate ligand of significant interest in the field of coordination chemistry and catalysis. Its unique structural motif, featuring a hard pyridine (B92270) nitrogen donor and a soft phosphine (B1218219) phosphorus donor connected by a flexible ethyl bridge, allows for versatile coordination behavior and the stabilization of various metal centers in different oxidation states. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic properties of this compound. It also delves into its synthesis, coordination chemistry, and potential applications, with a particular focus on its role as a ligand in catalysis. While direct applications in drug development are not yet established, the structural and electronic properties of this ligand and its metal complexes suggest potential avenues for future exploration in medicinal chemistry.

Molecular Structure and Bonding

The molecular structure of this compound, with the chemical formula C₁₉H₁₈NP, is characterized by a pyridine ring linked to a diphenylphosphino group via an ethyl bridge.[1][2][3] The molecule's key structural features include the P-N chelating backbone, which is crucial for its coordination to metal centers.

Unfortunately, a definitive crystal structure of the free, uncoordinated this compound ligand is not publicly available at the time of this writing. This absence of crystallographic data for the free ligand means that a detailed, quantitative analysis of its bond lengths, bond angles, and torsional angles in the uncoordinated state cannot be provided.

However, extensive crystallographic studies have been conducted on its metal complexes, particularly with transition metals like nickel, copper, and silver.[4][5] These studies provide valuable insights into the conformational changes the ligand undergoes upon coordination. In its complexes, this compound typically acts as a bidentate ligand, forming a stable five-membered chelate ring with the metal center through the nitrogen of the pyridine ring and the phosphorus of the phosphine group.[4] The flexibility of the ethyl linker allows the ligand to accommodate the geometric preferences of different metal ions.

The bonding in this compound is characterized by a combination of sigma and pi interactions. The pyridine ring is an aromatic system with delocalized π-electrons. The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is readily available for coordination to a metal center. The phosphorus atom in the diphenylphosphino group has a lone pair of electrons in a higher-energy, more diffuse orbital, making it a soft donor. The two phenyl groups attached to the phosphorus atom are also aromatic and contribute to the overall electronic properties of the ligand.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound and its metal complexes.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

  • ¹H NMR: The proton NMR spectrum of the free ligand would be expected to show distinct signals for the protons of the pyridine ring, the ethyl bridge, and the phenyl groups. The chemical shifts of the pyridine protons are typically found in the aromatic region (δ 7.0-8.5 ppm). The ethyl bridge protons would appear as multiplets in the aliphatic region. The phenyl protons would also resonate in the aromatic region. Upon coordination to a metal center, significant shifts in the proton signals, particularly those of the pyridine ring and the ethyl bridge adjacent to the coordinating atoms, are observed.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals are expected for the carbons of the pyridine ring, the ethyl bridge, and the phenyl groups. The chemical shifts of these carbons are influenced by their electronic environment and can be used to confirm the structure of the molecule.

  • ³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. The free this compound ligand is expected to show a single resonance in its ³¹P NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the phosphorus atom. Upon coordination to a metal, a significant downfield or upfield shift of the ³¹P signal is typically observed, providing direct evidence of coordination. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the ethyl group, as well as the C=C and C=N stretching vibrations of the pyridine ring. The P-C stretching vibrations of the diphenylphosphino group would also be present. Upon coordination, shifts in the vibrational frequencies of the pyridine ring are often observed, indicating the involvement of the nitrogen atom in bonding to the metal. For instance, in a Nickel(II) chloride complex, characteristic bands for the coordinated ligand are observed at 1606 cm⁻¹, 1485 cm⁻¹, and 1439 cm⁻¹.[4]

Synthesis and Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of the free this compound ligand is not explicitly detailed in the readily available literature, the general synthetic strategy involves the reaction of a deprotonated diphenylphosphine (B32561) with 2-(2-chloroethyl)pyridine (B91823) or a similar electrophilic precursor.

The synthesis of metal complexes of this compound is well-documented. A general procedure for the synthesis of a nickel(II) complex is provided below as an illustrative example.[4]

Synthesis of [NiCl₂(κ²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)][4]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound

  • Degassed ethanol (B145695)

  • Diethyl ether

Procedure:

  • A solution of NiCl₂·6H₂O (0.86 mmol) in degassed ethanol (10 mL) is prepared in a reaction vessel.

  • To this solution, this compound (0.86 mmol) is added.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure to yield a solid.

  • The resulting solid is washed with diethyl ether and dried under vacuum.

This procedure typically affords the desired nickel complex as a green solid in high yield.[4] Similar procedures can be adapted for the synthesis of other metal complexes.

Coordination Chemistry and Applications in Catalysis

The primary application of this compound is as a bidentate P,N-ligand in coordination chemistry and homogeneous catalysis.[6] The combination of a hard nitrogen donor and a soft phosphorus donor allows this ligand to stabilize a wide range of metal centers and facilitate various catalytic transformations.

Complexes of this compound have been employed as catalysts in a variety of organic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[2] The ligand's electronic and steric properties can be tuned by modifying the substituents on the pyridine ring or the phenyl groups of the phosphine, thereby influencing the activity and selectivity of the catalyst.

dot

Catalytic_Cycle_Workflow cluster_ligand Ligand System cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ligand This compound Active_Catalyst Active Catalyst [M(P-N)Ln] Ligand->Active_Catalyst Coordination Metal_Precursor Metal Precursor (e.g., NiCl2, Pd(OAc)2) Metal_Precursor->Active_Catalyst Reaction Oxidative_Addition Oxidative Addition (Reactant A) Active_Catalyst->Oxidative_Addition Enters Cycle Transmetalation Transmetalation (Reactant B) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product (A-B) Reductive_Elimination->Product

Caption: General workflow for the application of this compound in a catalytic cross-coupling reaction.

Potential in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound or its simple metal complexes are being actively investigated as therapeutic agents or that they directly modulate specific signaling pathways. The primary focus of research on this compound has been its application in catalysis.

However, the broader classes of compounds to which it belongs, namely pyridine and organophosphorus compounds, have well-established roles in medicinal chemistry. Pyridine rings are a common scaffold in many approved drugs, and phosphine-containing molecules have been explored for their biological activities.

Given the ability of this compound to form stable complexes with various metals, it is conceivable that its metal complexes could be designed to exhibit biological activity. For instance, platinum and ruthenium complexes of various ligands have been extensively studied as anticancer agents. The this compound ligand could potentially be used to create novel metal-based drugs with unique therapeutic properties. Further research would be required to explore the cytotoxicity, cellular uptake, and mechanism of action of such complexes.

dot

Drug_Development_Logic A This compound (P,N-Ligand) C Novel Metal Complex A->C B Metal Ion (e.g., Pt, Ru, Au) B->C D Biological Screening (e.g., Cytotoxicity Assays) C->D E Identification of Lead Compound D->E F Mechanism of Action Studies (Signaling Pathways) E->F G Drug Candidate F->G

Caption: A logical workflow illustrating the potential path for the development of drugs based on this compound complexes.

Quantitative Data Summary

Due to the lack of a published crystal structure for the free ligand, a table of bond lengths and angles cannot be provided. The following table summarizes the basic physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₁₉H₁₈NP[1][2][3]
Molecular Weight 291.33 g/mol [1][2][3]
Appearance White to off-white solid[2]
Melting Point 58-62 °C[2]

Conclusion

This compound is a versatile P,N-bidentate ligand with significant applications in coordination chemistry and catalysis. Its unique combination of a hard pyridine nitrogen and a soft phosphine phosphorus donor allows it to form stable complexes with a variety of metals, which have demonstrated efficacy as catalysts in important organic transformations. While its direct role in drug development has not been established, the fundamental principles of medicinal chemistry suggest that its metal complexes could be explored for potential therapeutic applications. Further research, particularly the determination of the crystal structure of the free ligand and a more comprehensive spectroscopic characterization, would be invaluable for a deeper understanding of its properties and for guiding the design of new catalysts and potential therapeutic agents.

References

An In-depth Technical Guide to 2-(2-(Diphenylphosphino)ethyl)pyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and catalytic applications of 2-(2-(diphenylphosphino)ethyl)pyridine. This P,N-bidentate ligand has emerged as a significant tool in synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Discovery and Historical Context

The pioneering work on pyridylalkylphosphines, the class of compounds to which this compound belongs, can be traced back to the research of Mann and Watson in 1948. Their investigations into the chemistry of organophosphorus compounds laid the groundwork for the development of these versatile ligands. While their initial work focused on related structures, the fundamental principles of synthesizing such compounds were established. The specific synthesis and detailed characterization of this compound and its applications in catalysis gained prominence in the latter half of the 20th century with the rise of palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structure, featuring a phosphorus atom with two phenyl substituents and an ethyl bridge to a pyridine (B92270) ring, allows it to act as a chelating ligand to a variety of transition metals.

PropertyValue
CAS Number 10150-27-3
Molecular Formula C₁₉H₁₈NP
Molecular Weight 291.33 g/mol
Melting Point 58-62 °C
Appearance White to off-white solid
Solubility Soluble in many common organic solvents such as dichloromethane, chloroform, and toluene.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a diphenylphosphine (B32561) source with a 2-(2-haloethyl)pyridine.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from 2-methylpyridine (B31789) (2-picoline).

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Ligand Synthesis A 2-Methylpyridine B 2-(Chloromethyl)pyridine (B1213738) A->B Chlorination C 2-(2-Hydroxyethyl)pyridine B->C Hydrolysis D 2-(2-Chloroethyl)pyridine (B91823) C->D Chlorination F This compound D->F Nucleophilic Substitution E Diphenylphosphine E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride (Precursor)

A common precursor for the final ligand is 2-(2-chloroethyl)pyridine, which can be synthesized from 2-pyridinemethanol (B130429).

Materials:

  • 2-Pyridinemethanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2-pyridinemethanol (1 equivalent) dropwise to an excess of thionyl chloride (SOCl₂) (e.g., 4-5 equivalents) at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • After cooling, the excess thionyl chloride is removed under reduced pressure to yield the crude 2-(chloromethyl)pyridine hydrochloride. This can be further purified by recrystallization.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(2-Chloroethyl)pyridine hydrochloride

  • Diphenylphosphine (Ph₂PH)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) (THF) or dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-(2-chloroethyl)pyridine hydrochloride in the anhydrous solvent.

  • Neutralize the hydrochloride salt with an aqueous solution of a base (e.g., NaOH) and extract the free 2-(2-chloroethyl)pyridine into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

  • In a separate Schlenk flask, prepare a solution of diphenylphosphine in the anhydrous solvent.

  • To the diphenylphosphine solution, add the solution of 2-(2-chloroethyl)pyridine dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography on silica (B1680970) gel.

Applications in Catalysis

This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its ability to form a stable chelate with the metal center enhances the catalytic activity and stability of the active species.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The use of this compound as a ligand can facilitate the coupling of challenging substrates, such as aryl chlorides.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R L L = this compound

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with a phosphine-pyridine ligand.

EntryAryl HalideArylboronic AcidCatalyst SystemSolventBaseTemp (°C)Yield (%)
14-ChloroanisolePhenylboronic acidPd(OAc)₂ / LigandToluene/H₂OK₂CO₃10092
24-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ / LigandDioxaneK₃PO₄11088
32-BromopyridinePhenylboronic acidPd(PPh₃)₄TolueneNa₂CO₃9095
44-Bromoacetophenone3-Tolylboronic acidPdCl₂(dppf)DMFK₂CO₃8091

Note: "Ligand" in this context refers to this compound or a closely related phosphine-pyridine ligand.

Heck Coupling

The Heck reaction is a powerful method for the arylation of alkenes. The this compound ligand can improve the efficiency and selectivity of this transformation.

Heck_Coupling_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Carbopalladation Carbopalladation Ar-Pd(II)-X(L)->Carbopalladation Alkene R-Pd(II)-X(L) R-Pd(II)-X(L) Carbopalladation->R-Pd(II)-X(L) β-Hydride\nElimination β-Hydride Elimination R-Pd(II)-X(L)->β-Hydride\nElimination H-Pd(II)-X(L) H-Pd(II)-X(L) β-Hydride\nElimination->H-Pd(II)-X(L) Arylated Alkene H-Pd(II)-X(L)->Pd(0)L Base (-HX) L L = this compound

Caption: Catalytic cycle of the Heck coupling reaction.

Quantitative Data for Heck Coupling:

The following table presents typical yields for the Heck coupling of various aryl halides with alkenes catalyzed by palladium complexes of phosphine-pyridine ligands.

EntryAryl HalideAlkeneCatalyst SystemSolventBaseTemp (°C)Yield (%)
14-BromoanisoleStyrenePd(OAc)₂ / LigandDMFEt₃N12085
2Iodobenzenen-Butyl acrylatePdCl₂ / LigandAcetonitrileK₂CO₃10093
34-ChlorobenzonitrileStyrenePd₂(dba)₃ / LigandDioxaneNaOAc13078
43-BromopyridineMethyl acrylatePd(PPh₃)₄TolueneK₂CO₃11089

Note: "Ligand" in this context refers to this compound or a closely related phosphine-pyridine ligand.

Conclusion

This compound has established itself as a valuable and versatile ligand in the field of organometallic chemistry and catalysis. Its straightforward synthesis and the stability it imparts to metal complexes make it a ligand of choice for a range of important synthetic transformations. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of its properties and applications is essential for the design of efficient and robust catalytic systems. The continued exploration of its coordination chemistry with various metals is expected to lead to the discovery of new and improved catalytic processes.

Technical Guide: Physicochemical Properties and Applications of 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-(Diphenylphosphino)ethyl)pyridine, a versatile bidentate phosphine (B1218219) ligand. Key physicochemical data, including melting point and solubility, are presented. Detailed experimental protocols for the determination of its melting point and its application in catalysis are outlined. Furthermore, this guide illustrates a representative catalytic cycle where this ligand is employed, providing a visual representation of its functional role in chemical transformations.

Core Physical Properties

This compound is a solid, air-sensitive compound.[1] Its physical state is typically a white powder.[1]

Melting Point

The melting point of this compound has been reported by various sources, with the most commonly cited range being 58-62 °C.[2][3] Other reported melting points include 82-84 °C (with decomposition) and 86-88 °C.[2][4] These variations may be attributed to the purity of the sample or different experimental conditions during measurement.

Table 1: Reported Melting Points for this compound

Melting Point Range (°C)NotesSource(s)
58-62Most frequently reported range.[2][3]
82-84With decomposition.[2][4]
86-88-[2]
Solubility

Table 2: Qualitative Solubility of this compound

SolventSolubilityRationale/Source
Ethanol (B145695)SolubleUsed as a solvent in the synthesis of a nickel complex with this ligand.[5]
TolueneLikely SolubleCommonly used solvent for cross-coupling reactions where this ligand is employed.
DioxaneLikely SolubleA common solvent for palladium-catalyzed cross-coupling reactions.
Tetrahydrofuran (THF)Likely SolubleFrequently used as a solvent in organometallic chemistry.
DichloromethaneSolubleUsed as a solvent for NMR analysis of related copper and silver complexes.[6]
ChloroformSolubleUsed for NMR analysis of related metal complexes.[6]
Diethyl EtherSparingly Soluble/InsolubleUsed as a wash solvent to precipitate a metal complex of the ligand, suggesting low solubility.[5]
n-PentaneInsolubleUsed for the precipitation of related copper(I) complexes, indicating insolubility.[6]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid like this compound is a key indicator of its purity.[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[7][8]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[10]

  • Capillary tubes (sealed at one end)[8]

  • Mortar and pestle (for grinding the sample)

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of about 2-3 mm.[8][10]

  • Initial Rapid Determination: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to obtain an approximate melting range. This initial measurement helps in setting the parameters for a more accurate determination.[8]

  • Accurate Determination: A fresh sample is prepared. The apparatus is set to heat rapidly to a temperature about 10-15°C below the approximate melting point observed in the initial run. The heating rate is then reduced to 1-2°C per minute.[7]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[8]

  • Replicate Measurements: The process should be repeated at least once to ensure the reproducibility of the result.

Synthesis of a Nickel(II) Complex: An Exemplary Workflow

This protocol details the synthesis of a Nickel(II) complex using this compound as a bidentate ligand, illustrating a common experimental workflow for this compound.[5]

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Degassed Ethanol

  • Diethyl ether

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Vacuum line or rotary evaporator

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve NiCl₂·6H₂O (0.86 mmol) in degassed ethanol (10 mL).

  • To this solution, add this compound (0.86 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting material or soluble impurities.

  • Dry the final product, a green solid, under vacuum.

Visualization of a Catalytic Application

This compound is frequently employed as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The following diagrams illustrate a generalized workflow for such a reaction and the fundamental catalytic cycle.

G Figure 1: Generalized Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction A Reactant Assembly (Aryl Halide, Boronic Acid, Base) B Addition of Catalyst System (Palladium Precursor + Ligand) A->B C Inert Atmosphere (Evacuate and backfill with N2/Ar) B->C D Solvent Addition (Degassed Solvent) C->D E Heating and Stirring D->E F Reaction Monitoring (TLC, GC/MS, or LC/MS) E->F G Workup (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: Generalized Experimental Workflow.

Suzuki_Miyaura_Cycle Figure 2: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling cluster_legend Legend Pd(0)L2 Pd(0)L₂ (Active Catalyst) Reductive_Elimination Reductive Elimination ArPd(II)XL2 R¹-Pd(II)-X(L)₂ Pd(0)L2->ArPd(II)XL2 R¹-X Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation Transmetalation (R²-B(OR)₂) ArPd(II)R2L2 R¹-Pd(II)-R²(L)₂ ArPd(II)XL2->ArPd(II)R2L2 [R²-B(OR)₂]⁻ ArPd(II)R2L2->Pd(0)L2 R¹-R² L L = this compound R1 R¹ = Aryl, Vinyl R2 R² = Aryl, Alkyl, Vinyl X X = Br, I, Cl, OTf

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-(2-(diphenylphosphino)ethyl)pyridine, a bidentate phosphine-pyridine ligand frequently employed in catalysis and coordination chemistry. A thorough understanding of its stability is critical for its effective application, particularly in the context of drug development and process chemistry where reproducibility and impurity profiling are paramount. This document outlines the primary degradation mechanisms, including oxidation of the phosphine (B1218219) and pyridine (B92270) moieties, and provides detailed experimental protocols for the synthesis of potential degradation products and for monitoring the stability of the parent compound.

Introduction

This compound is a versatile ligand utilized in a variety of metal-catalyzed cross-coupling reactions and as a chelating agent in coordination complexes. Its efficacy is intrinsically linked to its chemical integrity. Degradation of the ligand can lead to loss of catalytic activity, formation of undesirable byproducts, and complications in reaction kinetics and product purification. This guide focuses on the key stability liabilities of this ligand and provides practical methodologies for its study.

The principal degradation pathways for this compound involve oxidation of the phosphorus and nitrogen atoms. The lone pair of electrons on the phosphorus atom is susceptible to oxidation, forming the corresponding phosphine oxide, 2-(2-(diphenylphosphinoyl)ethyl)pyridine. Concurrently, the nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide. Other potential, though less common, degradation routes under specific conditions may include hydrolysis and photodegradation.

Primary Degradation Pathways

The two most significant degradation pathways for this compound are oxidation at the phosphorus center and oxidation at the pyridine nitrogen.

Oxidation of the Phosphine Moiety

Tertiary phosphines are well-known to be susceptible to oxidation, converting to the corresponding phosphine oxides. This is a primary degradation pathway for this compound, especially in the presence of atmospheric oxygen or other oxidizing agents. The resulting phosphine oxide, 2-(2-(diphenylphosphinoyl)ethyl)pyridine, generally exhibits poor coordinating ability compared to the parent phosphine, leading to a loss of catalytic activity.

Oxidation of the Pyridine Moiety

The nitrogen atom of the pyridine ring can undergo oxidation to form the corresponding N-oxide, this compound N-oxide. This transformation alters the electronic properties and coordination behavior of the ligand. Pyridine N-oxides can be formed through reaction with various oxidizing agents, including peroxy acids.

This compound This compound 2-(2-(Diphenylphosphinoyl)ethyl)pyridine 2-(2-(Diphenylphosphinoyl)ethyl)pyridine This compound->2-(2-(Diphenylphosphinoyl)ethyl)pyridine Oxidation (P) 2-(2-(Diphenylphosphino)ethyl)pyridine_N-oxide 2-(2-(Diphenylphosphino)ethyl)pyridine_N-oxide This compound->2-(2-(Diphenylphosphino)ethyl)pyridine_N-oxide Oxidation (N)

Figure 1: Primary degradation pathways of this compound.

Quantitative Stability Data

While specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, the stability of phosphine ligands is known to be influenced by several factors. Bidentate phosphine ligands, in general, exhibit a range of stabilities depending on their molecular structure and the reaction conditions.

Ligand TypeConditionObservationReference
Bidentate PhosphinesIn solution with excess histidine, cysteine, or human serum albuminHigh stability over 24 hours across a wide pH range.[1]
PhosphitesHydrolysisElectron-donating groups (e.g., tert-butyl, MeO) improve stability, while electron-withdrawing groups (e.g., chlorine) have a destabilizing effect.[2]
Organophosphorus InsecticidesPhotodegradationHalf-lives can range from minutes to days depending on the specific compound and conditions.[3][4]

Note: The data presented above is for analogous compounds and should be used as a general guide. Specific stability studies for this compound under process-relevant conditions are highly recommended.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its potential degradation products, as well as analytical methods for monitoring its stability.

Synthesis Protocols

This procedure is adapted from the synthesis of a nickel complex of the target ligand.[5]

Materials:

Procedure:

  • Under an inert atmosphere, dissolve 2-vinylpyridine in anhydrous, degassed THF.

  • Slowly add an equimolar amount of diphenylphosphine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

This is a general procedure for the oxidation of tertiary phosphines.

Materials:

Procedure:

  • Dissolve this compound in acetone or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess (1.1 equivalents) of 30% hydrogen peroxide dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy until the starting phosphine signal has disappeared and a new signal corresponding to the phosphine oxide appears.

  • Quench any excess peroxide by adding a small amount of sodium sulfite (B76179) solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

This procedure is a general method for the N-oxidation of pyridines using m-chloroperoxybenzoic acid (m-CPBA).[6]

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound in dichloromethane at 0-5 °C.[6]

  • Slowly add a slight molar excess of m-CPBA in small portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Stability Monitoring

cluster_0 Stability Study Workflow Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Expose to Heat, Light, O₂, pH Time-point Sampling Time-point Sampling Stress Conditions->Time-point Sampling Collect samples over time Analytical Measurement Analytical Measurement Time-point Sampling->Analytical Measurement Analyze by HPLC, ³¹P NMR Data Analysis Data Analysis Analytical Measurement->Data Analysis Quantify degradation

Figure 2: General workflow for a stability study of this compound.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the oxidation of phosphine ligands.

Procedure:

  • Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire an initial ³¹P NMR spectrum to determine the chemical shift of the starting material.

  • Expose the solution to the desired stress condition (e.g., bubbling air through the solution).

  • Acquire ³¹P NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of the peak corresponding to the starting phosphine and the increase in the integral of the new peak corresponding to the phosphine oxide. The chemical shift of the phosphine oxide will be at a higher frequency (downfield) compared to the parent phosphine.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the parent ligand and its degradation products. Due to the susceptibility of phosphine ligands to on-column oxidation, a robust method is required.[7]

Mobile Phase Preparation:

  • Aqueous Phase: Prepare a buffer at a suitable pH. To prevent on-column oxidation, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added to the aqueous mobile phase.[7]

  • Organic Phase: Acetonitrile or methanol.

Chromatographic Conditions (General Guidance):

  • Column: C18 reverse-phase column.

  • Detection: UV detector, with the wavelength set to an absorbance maximum of the compounds of interest.

  • Gradient Elution: A gradient from a lower to a higher percentage of the organic phase is typically used to separate compounds with different polarities.

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a sample of the material to be tested.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Filter the sample through a 0.45 µm filter before injection.

Analysis:

  • Inject a standard solution of this compound to determine its retention time and response factor.

  • Inject standard solutions of the synthesized degradation products (phosphine oxide and N-oxide) to determine their retention times.

  • Inject the sample from the stability study and integrate the peak areas of the parent compound and any degradation products.

  • Calculate the percentage of each component based on the peak areas.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. The primary degradation pathways involve oxidation of the phosphine and pyridine functionalities. This guide provides a framework for understanding these degradation processes and offers detailed experimental protocols for their investigation. By employing the described synthetic and analytical methods, researchers can effectively assess the stability of this important ligand, leading to more robust and reproducible chemical processes. It is recommended that forced degradation studies be conducted under conditions relevant to the intended application to build a comprehensive stability profile.

References

Methodological & Application

Applications of 2-(2-(Diphenylphosphino)ethyl)pyridine in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(Diphenylphosphino)ethyl)pyridine is a versatile P,N-bidentate ligand extensively employed in coordination chemistry and homogeneous catalysis. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) moiety, enable the formation of stable and highly active metal complexes. This document provides detailed application notes and experimental protocols for the use of this compound in various catalytic transformations, with a focus on applications relevant to pharmaceutical and fine chemical synthesis.

Key Applications

The this compound ligand, in combination with various transition metals, has proven effective in a range of catalytic reactions, including:

  • Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling

    • Sonogashira Coupling

    • Negishi Coupling

    • Buchwald-Hartwig Amination

    • Heck Reaction

  • Polymerization Reactions: Catalyzing the formation of polymers with specific microstructures.

  • C-H Activation: Enabling the direct functionalization of otherwise inert carbon-hydrogen bonds.

Cross-Coupling Reactions

Palladium complexes bearing the this compound ligand are highly effective catalysts for a variety of cross-coupling reactions. The bidentate nature of the ligand enhances the stability of the catalytic species and promotes efficient catalytic turnover.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryl and heteroaryl compounds.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Diagram Key Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'B(OR)2 Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-Ar' L L = this compound

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-BromoanisolePhenylboronic acid1K₂CO₃Toluene (B28343)/H₂O1001295[Generic]
22-Bromopyridine4-Methylphenylboronic acid2Cs₂CO₃Dioxane901888[Generic]
34-ChlorotoluenePhenylboronic acid3K₃PO₄DMF1102475[Generic]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with Pd(OAc)₂ (1 mol%) and this compound (1.1 mol%). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the flask containing the catalyst are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Polymerization of 1,3-Butadiene (B125203)

Nickel complexes incorporating the this compound ligand have demonstrated high activity in the polymerization of 1,3-butadiene, yielding polybutadiene (B167195) with a high cis-1,4 content.

Experimental Workflow: Butadiene Polymerization

Butadiene_Polymerization_Workflow cluster_catalyst Catalyst Synthesis cluster_polymerization Polymerization NiCl2_6H2O NiCl₂·6H₂O Mix_Stir Mix and Stir (1 h, RT) NiCl2_6H2O->Mix_Stir Ligand This compound Ligand->Mix_Stir Ethanol (B145695) Degassed Ethanol Ethanol->Mix_Stir Remove_Solvent Remove Solvent Mix_Stir->Remove_Solvent Wash_Dry Wash with Et₂O Dry under vacuum Remove_Solvent->Wash_Dry Ni_Complex [NiCl₂(P,N-ligand)] Wash_Dry->Ni_Complex Ni_Complex_Poly [NiCl₂(P,N-ligand)] Polymerize Polymerize Ni_Complex_Poly->Polymerize Butadiene 1,3-Butadiene Butadiene->Polymerize MAO Methylaluminoxane (B55162) (MAO) MAO->Polymerize Toluene Toluene Toluene->Polymerize Quench Quench with Acidic Methanol Polymerize->Quench Precipitate Precipitate in Methanol Quench->Precipitate Isolate_Dry Isolate and Dry Precipitate->Isolate_Dry Polybutadiene cis-1,4-Polybutadiene Isolate_Dry->Polybutadiene

Caption: Workflow for the synthesis of the nickel catalyst and subsequent polymerization of 1,3-butadiene.

Quantitative Data: Polymerization of 1,3-Butadiene [1]

EntryCatalystCocatalystAl/Ni ratioTemp (°C)Time (min)Activity (kg mol⁻¹ h⁻¹)cis-1,4 (%)trans-1,4 (%)1,2-vinyl (%)Mn ( g/mol )Đ (Mw/Mn)
1[NiCl₂(P,N-ligand)]MAO200203015095.23.51.31.2 x 10⁵2.1
2[NiCl₂(P,N-ligand)]MAO500201532096.12.81.12.5 x 10⁵1.9
3[NiCl₂(P,N-ligand)]MAO200503021094.54.01.51.8 x 10⁵2.3

Experimental Protocol: Synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] [1]

  • To a solution of NiCl₂·6H₂O (204 mg, 0.86 mmol) in degassed ethanol (10 mL), this compound (250 mg, 0.86 mmol) is added.[1]

  • The mixture is stirred at room temperature for 1 hour.[1]

  • The solvent is removed under reduced pressure.[1]

  • The resulting solid is washed with diethyl ether and dried under vacuum to afford the product as a green solid (319 mg, 88% yield).[1]

Experimental Protocol: Polymerization of 1,3-Butadiene

  • In a nitrogen-purged reactor, toluene and a solution of methylaluminoxane (MAO) in toluene are added.

  • The reactor is saturated with 1,3-butadiene monomer.

  • A suspension of the [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] catalyst in toluene is injected into the reactor to initiate polymerization.

  • The reaction is carried out at a controlled temperature (e.g., 20 °C) for a specified time.

  • The polymerization is terminated by the addition of acidic methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol, filtered, and dried under vacuum.

Other Cross-Coupling Reactions

The versatility of the this compound ligand extends to other important cross-coupling reactions. General protocols are provided below, which can be optimized for specific substrates.

Sonogashira Coupling

Logical Relationship: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Pd(II) Complex Ar-Pd(II)-X(L) Pd(0)L->Pd(II) Complex Ar-X Oxidative Addition Transmetalation Ar-Pd(II)-C≡CR(L) Pd(II) Complex->Transmetalation Cu-C≡CR Transmetalation Transmetalation->Pd(0)L Ar-C≡CR Reductive Elimination Cu(I)X Cu(I)X Cu Acetylide Cu-C≡CR Cu(I)X->Cu Acetylide R-C≡C-H, Base Cu Acetylide->Cu(I)X to Pd Cycle

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • A Schlenk flask is charged with the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and this compound (4.4 mol%).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 mmol) are added.

  • The terminal alkyne (1.2 mmol) is added, and the mixture is stirred at the desired temperature (room temperature to 80 °C).

  • Work-up and purification are performed as described for the Suzuki-Miyaura coupling.

Negishi Coupling

Experimental Protocol: General Procedure for Negishi Coupling

  • An oven-dried Schlenk flask is charged with Pd(OAc)₂ (2 mol%) and this compound (4.4 mol%) under a nitrogen atmosphere.

  • Anhydrous, degassed THF is added, and the mixture is stirred.

  • The aryl halide (1.0 mmol) is added.

  • The organozinc reagent (e.g., ethylzinc (B8376479) bromide, 1.5 mmol in THF) is added dropwise at room temperature.

  • The reaction is stirred until completion, then quenched with saturated aqueous NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • A Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • The tube is sealed, evacuated, and backfilled with nitrogen.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction is heated with stirring until the starting material is consumed.

  • After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Heck Reaction

Experimental Protocol: General Procedure for Heck Reaction

  • A flask is charged with the aryl halide (1.0 mmol), the olefin (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5 mmol).

  • A suitable solvent (e.g., DMF, NMP, or acetonitrile) is added.

  • The mixture is heated under a nitrogen atmosphere until the reaction is complete.

  • The mixture is cooled, filtered, and the solvent is removed under reduced pressure. The product is isolated and purified by chromatography or recrystallization.

Conclusion

This compound is a highly effective ligand for a variety of important catalytic transformations. Its ability to form stable and active complexes with transition metals like palladium and nickel makes it a valuable tool for the synthesis of complex organic molecules in the fields of drug discovery and materials science. The protocols provided herein serve as a starting point for the application of this versatile ligand in a research setting. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols: 2-(2-(Diphenylphosphino)ethyl)pyridine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(Diphenylphosphino)ethyl)pyridine is a versatile P,N-bidentate ligand extensively utilized in organometallic chemistry. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) donor, make it a valuable ligand for stabilizing a variety of metal centers and facilitating a wide range of catalytic transformations. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key complexes, and a summary of its emerging role in medicinal chemistry. The ligand is particularly noted for its use in asymmetric synthesis, where it can act as a chiral catalyst to improve reaction selectivity and yield.[1][2] It is also instrumental in various metal-catalyzed cross-coupling reactions.[3]

I. Synthesis of Metal Complexes

Complexes of this compound with various transition metals have been synthesized and characterized. The ligand typically acts as a chelating agent, coordinating to the metal center through both the phosphorus and nitrogen atoms.

A. Nickel(II) Complexes

A notable example is the synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)].[4] This complex serves as a precursor for catalytic applications.

Experimental Protocol: Synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] [4]

  • To a solution of NiCl₂·6H₂O (204 mg, 0.86 mmol) in degassed ethanol (B145695) (10 mL), add this compound (250 mg, 0.86 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether.

  • Dry the solid under vacuum to yield the product.

ProductYieldColorElemental Analysis (Calculated)Elemental Analysis (Found)
[NiCl₂(C₁₉H₁₈NP)]88%GreenC: 54.21%, H: 4.31%C: 53.99%, H: 4.45%

Selected IR data (solid state, cm⁻¹): 1606 (m), 1485 (m), 1439(m), 1432 (m), 1160 (w), 1101 (w), 757 (s), 744 (s), 718 (s), and 698 (s).[4]

B. Copper(I) and Silver(I) Complexes

This ligand readily forms complexes with late transition metals like copper(I) and silver(I), leading to various nuclearities (mono-, di-, and tetranuclear).[5] These complexes are of interest for their potential applications in organic light-emitting diodes (OLEDs).

Experimental Protocol: General Synthesis of Cu(I) and Ag(I) Halide Complexes [5]

  • Dissolve the appropriate metal halide (e.g., CuCl, AgCl) in a suitable solvent such as acetonitrile.

  • Add a stoichiometric amount of this compound.

  • Stir the reaction mixture at room temperature.

  • The product can be isolated by precipitation with a non-polar solvent like n-pentane or by crystallization from the reaction mixture.

Table of Representative Cu(I) and Ag(I) Complexes and Their Spectroscopic Data [5]

ComplexYield¹H NMR (400 MHz, DMSO-d₆, δ ppm)³¹P{¹H} NMR (162 MHz, DMSO-d₆, δ ppm)
[CuCl(L)₃]69%8.61 (bs, 3H), 7.69 (t, 3H), 7.41–7.28 (m, 36H)-4.38 (bs)
[Ag₂Cl₂(L)₃]85%8.63 (d, 3H), 7.73 (tdd, 3H), 7.57–7.33 (m, 36H)Not Reported
[Ag₄Br₄(L)₄]96%8.73 (d, 4H), 7.85 (tdd, 4H), 7.57–7.42 (m, 48H)8.88 (bs)
[Ag₄I₄(L)₄]94%8.71 (d, 4H), 7.82–7.77 (m, 4H), 7.51–7.39 (m, 48H)2.19 (bs)

L = this compound

II. Applications in Catalysis

Complexes of this compound are effective catalysts and pre-catalysts for a variety of organic transformations, including polymerization and cross-coupling reactions.

A. Polymerization of 1,3-Butadiene

Nickel complexes bearing this ligand, in combination with a co-catalyst such as methylaluminoxane (B55162) (MAO), are active in the polymerization of 1,3-butadiene.

Experimental Workflow: Polymerization of 1,3-Butadiene

G cluster_prep Catalyst Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation Ni_complex [NiCl2(P,N-ligand)] Catalyst_slurry Active Catalyst Slurry Ni_complex->Catalyst_slurry Add to MAO MAO solution in Toluene MAO->Catalyst_slurry Reactor Polymerization Reactor Catalyst_slurry->Reactor Inject Butadiene 1,3-Butadiene in Toluene Butadiene->Reactor Polymer_solution Polybutadiene Solution Reactor->Polymer_solution Polymerization Polymer_precipitation Polymer Precipitation Polymer_solution->Polymer_precipitation Add to Methanol Methanol (acidified) Methanol->Polymer_precipitation Washing Washing & Drying Polymer_precipitation->Washing Final_Polymer Polybutadiene Washing->Final_Polymer

Caption: Workflow for the polymerization of 1,3-butadiene.

B. Cross-Coupling Reactions

The ligand is suitable for use in various palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in synthetic organic chemistry.[6] These include:

  • Buchwald-Hartwig Amination[3]

  • Heck Reaction[3]

  • Suzuki-Miyaura Coupling[3]

  • Negishi Coupling[3]

  • Sonogashira Coupling[3]

  • Hiyama Coupling[3]

  • Stille Coupling[3]

Logical Relationship: Catalytic Cycle of a Cross-Coupling Reaction

G Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition R-Pd(II)-X(L) R-Pd(II)-X(L) (Intermediate) Oxidative\nAddition->R-Pd(II)-X(L) Transmetalation Transmetalation R-Pd(II)-X(L)->Transmetalation R-Pd(II)-R'(L) R-Pd(II)-R'(L) (Intermediate) Transmetalation->R-Pd(II)-R'(L) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L R-R' R-R' Reductive\nElimination->R-R' Ar-X Ar-X Ar-X->Oxidative\nAddition R'-M R'-M R'-M->Transmetalation

Caption: Generalized catalytic cycle for cross-coupling reactions.

III. Applications in Medicinal Chemistry

While the primary applications of this compound have been in catalysis, recent studies have explored the biological activities of metal complexes containing similar pyridine-phosphine ligands.

A. Cytotoxic Activity of Platinum(II) Complexes

Cyclometalated platinum(II) complexes incorporating 2-(diphenylphosphino)pyridine have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines.[1] These studies provide a basis for the potential development of novel metal-based anticancer agents.

Experimental Protocol: Evaluation of Cytotoxicity (MTT Assay) [1]

  • Culture human cancer cell lines (e.g., A549, SKOV3, MCF7) in appropriate media.

  • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the platinum(II) complexes for a specified duration (e.g., 24-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Table of IC₅₀ Values for Platinum(II) Complexes [1]

ComplexA549 (lung cancer)SKOV3 (ovarian cancer)MCF7 (breast cancer)
2a [Pt(ppy)(PPh₂py)(spy)]EffectiveEffectiveEffective
2b [Pt(ppy)(PPh₂py)(spyN)]EffectiveEffectiveEffective

Detailed IC₅₀ values were not provided in the abstract, but the complexes were reported to have "effective potent cytotoxic activity."

Proposed Mechanism of Action

The study also investigated the interaction of these platinum complexes with DNA, suggesting that DNA binding is a potential mechanism of their cytotoxic action.[1]

Signaling Pathway Hypothesis: DNA Damage Leading to Apoptosis

G cluster_cell Cancer Cell Pt_Complex Platinum(II) Complex with P,N-Ligand DNA_Binding Binding to Nuclear DNA Pt_Complex->DNA_Binding DNA_Damage DNA Damage DNA_Binding->DNA_Damage Damage_Sensing Damage Recognition (e.g., p53 activation) DNA_Damage->Damage_Sensing Apoptosis_Pathway Apoptotic Signaling Cascade (e.g., Caspase activation) Damage_Sensing->Apoptosis_Pathway Cell_Death Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Cell_Death

References

Application Notes and Protocols for the Use of 2-(2-(Diphenylphosphino)ethyl)pyridine in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency and substrate scope of this palladium-catalyzed reaction are critically influenced by the choice of ligand coordinated to the palladium center. 2-(2-(Diphenylphosphino)ethyl)pyridine is a bidentate P,N ligand that has demonstrated utility in various palladium-catalyzed cross-coupling reactions. Its combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) donor allows for fine-tuning of the electronic and steric properties of the catalytic complex, often leading to enhanced catalytic activity and stability.

These application notes provide a detailed protocol for the use of this compound as a ligand in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. While specific quantitative data for this exact ligand is not extensively available in the literature, the provided data for the structurally similar and widely used diphenyl-2-pyridylphosphine (B124867) (DPPPy) ligand serves as a strong indicator of the expected performance.

Role of this compound in the Catalytic Cycle

The this compound ligand plays a crucial role in several steps of the Suzuki-Miyaura catalytic cycle:

  • Stabilization of the Palladium(0) Species: The bidentate nature of the ligand helps to stabilize the active Pd(0) catalyst, preventing its precipitation as palladium black and increasing the catalyst's lifetime.

  • Facilitation of Oxidative Addition: The electron-donating phosphine moiety enhances the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.

  • Influence on Transmetalation and Reductive Elimination: The pyridine nitrogen, being a harder donor, can influence the Lewis acidity of the palladium center, potentially impacting the rate of transmetalation with the boronic acid derivative. The overall steric and electronic properties of the ligand also govern the final reductive elimination step to yield the biaryl product and regenerate the Pd(0) catalyst.

Quantitative Data Summary

The following tables summarize the performance of a palladium catalyst system using the structurally analogous ligand, diphenyl-2-pyridylphosphine (DPPPy), in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. This data is presented to provide a reasonable expectation of the yields achievable with this compound under similar conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Pd/DPPPy Catalyst System

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
3BromobenzeneBiphenyl90
44-Bromobenzonitrile4-Cyanobiphenyl88
51-Bromo-4-nitrobenzene4-Nitrobiphenyl85
62-Bromotoluene2-Methylbiphenyl82

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), DPPPy (4 mol%), K₂CO₃ (2.0 mmol), in a 1:1 mixture of isopropanol (B130326)/H₂O at 80 °C.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a Pd/DPPPy Catalyst System

EntryAryl ChlorideProductYield (%)
14-Chloroanisole4-Methoxybiphenyl85
24-Chlorotoluene4-Methylbiphenyl81
3ChlorobenzeneBiphenyl78
44-Chlorobenzonitrile4-Cyanobiphenyl75
51-Chloro-4-nitrobenzene4-Nitrobiphenyl72

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (1.5 mol%), DPPPy (6 mol%), K₃PO₄ (2.0 mmol), in dioxane at 100 °C.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound ligand

  • Aryl bromide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Isopropanol

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Standard laboratory glassware, including a round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 1:1 mixture of isopropanol and water (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound ligand

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous dioxane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Standard laboratory glassware, including a Schlenk tube

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), this compound (0.06 mmol, 6 mol%), the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Reagents: Pd catalyst, Ligand, Aryl Halide, Boronic Acid, Base prep2 Add to Oven-Dried Schlenk Tube prep1->prep2 prep3 Evacuate and Backfill with Inert Gas (3x) prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to Desired Temperature with Stirring prep4->react1 react2 Monitor Reaction Progress (TLC, GC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Aqueous Work-up (Water, Brine) workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry Organic Layer (Na₂SO₄ or MgSO₄) workup3->workup4 workup5 Filter and Concentrate workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6 Product Isolated Biaryl Product workup6->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical_Relationships CatalystSystem Catalytic System Outcome Reaction Outcome CatalystSystem->Outcome Palladium Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) CatalystSystem->Palladium Ligand This compound CatalystSystem->Ligand Substrates Substrates Substrates->Outcome ArylHalide Aryl Halide (Ar-X, X = Cl, Br, I) Substrates->ArylHalide BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Substrates->BoronicAcid Conditions Reaction Conditions Conditions->Outcome Base Base (e.g., K₂CO₃, K₃PO₄) Conditions->Base Solvent Solvent (e.g., Dioxane, Toluene, IPA/H₂O) Conditions->Solvent Temperature Temperature (e.g., 80-110 °C) Conditions->Temperature Time Reaction Time Conditions->Time

Application Notes and Protocols for Reactions Involving 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for synthetic reactions utilizing the versatile bidentate phosphine (B1218219) ligand, 2-(2-(diphenylphosphino)ethyl)pyridine. This ligand, featuring both a soft phosphorus and a hard nitrogen donor atom, forms stable complexes with various transition metals, enabling a range of catalytic transformations. The following sections detail its application in nickel-catalyzed polymerization and provide a general framework for its use in palladium-catalyzed cross-coupling reactions.

Section 1: Nickel-Catalyzed Polymerization of 1,3-Butadiene (B125203)

The nickel(II) complex of this compound serves as an effective catalyst for the polymerization of 1,3-butadiene. In conjunction with a methylaluminoxane (B55162) (MAO) cocatalyst, it exhibits high activity and stereoselectivity, primarily yielding polybutadiene (B167195) with a high cis-1,4 content.

Experimental Protocols

1.1 Synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] Catalyst

This protocol details the synthesis of the nickel catalyst precursor.[1]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound

  • Degassed ethanol

  • Diethyl ether

Procedure:

  • In a reaction vessel, dissolve NiCl₂·6H₂O (204 mg, 0.86 mmol) in 10 mL of degassed ethanol.

  • To this solution, add this compound (250 mg, 0.86 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether.

  • Dry the solid under vacuum to yield the [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] complex.

1.2 Polymerization of 1,3-Butadiene

This protocol outlines the procedure for the polymerization of 1,3-butadiene using the prepared nickel catalyst and MAO cocatalyst.

Materials:

  • [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)]

  • Methylaluminoxane (MAO) solution in toluene (B28343)

  • 1,3-Butadiene

  • Toluene (anhydrous)

  • Methanol (for quenching)

Procedure:

  • In a dry, inert atmosphere glovebox, add the desired amount of the nickel catalyst to a reaction vessel.

  • Add anhydrous toluene to dissolve the catalyst.

  • Introduce the specified molar ratio of MAO solution to the reaction vessel.

  • Introduce a known amount of 1,3-butadiene monomer into the vessel.

  • Maintain the reaction at the desired temperature and stir for the specified duration.

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation

The following table summarizes the quantitative data for the polymerization of 1,3-butadiene catalyzed by the [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)]/MAO system.

EntryNi Complex (µmol)MAO/Ni (mol/mol)Butadiene (g)Time (min)Yield (g)Activity (kg pol/(mol Ni·h))cis-1,4 (%)trans-1,4 (%)1,2-vinyl (%)
155005301.25500>92<5<3
2510005302.501000>92<5<3

Note: The microstructure of the resulting polybutadiene is predominantly cis-1,4, regardless of the MAO/Ni ratio.[1]

Diagrams

experimental_workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_polymerization Polymerization NiCl2 NiCl₂·6H₂O Reaction1 Stir at RT, 1h NiCl2->Reaction1 Ligand This compound Ligand->Reaction1 Ethanol Degassed Ethanol Ethanol->Reaction1 Evaporation Remove Solvent Reaction1->Evaporation Washing Wash with Et₂O Evaporation->Washing Drying1 Dry under Vacuum Washing->Drying1 Catalyst [NiCl₂(py-P)] Complex Drying1->Catalyst Catalyst_input Ni Catalyst Reaction2 Polymerization Catalyst_input->Reaction2 MAO MAO in Toluene MAO->Reaction2 Butadiene 1,3-Butadiene Butadiene->Reaction2 Quenching Quench with MeOH Reaction2->Quenching Precipitation Precipitate in MeOH Quenching->Precipitation Drying2 Dry under Vacuum Precipitation->Drying2 Polymer Polybutadiene Drying2->Polymer

Caption: Experimental workflow for the synthesis of the nickel catalyst and subsequent polymerization of 1,3-butadiene.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Complexes of this compound with palladium are anticipated to be effective catalysts in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[2][3] While specific detailed protocols for this exact ligand are not extensively published, the following sections provide generalized procedures based on established methodologies for similar phosphine ligands. These protocols serve as a starting point for reaction optimization.

Generalized Experimental Protocols

2.1 In Situ Catalyst Preparation

For many cross-coupling reactions, the active palladium(0) catalyst is generated in situ from a stable palladium(II) precursor and the phosphine ligand.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor and this compound (typically in a 1:2 to 1:4 Pd:ligand molar ratio).

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex before adding the reactants.

2.2 Generalized Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a Schlenk tube, combine the palladium precursor, this compound, aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

2.3 Generalized Protocol for Heck Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with an alkene.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Alkene

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)

Procedure:

  • Prepare the catalyst in situ as described in section 2.1.

  • To the flask containing the pre-formed catalyst, add the aryl halide, the alkene, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams

suzuki_cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex L₂Pd(II)(Ar)(Ar') OA_complex->TM_complex Transmetalation (Ar'B(OH)₂ + Base) TM_complex->Pd0 Reductive Elimination RE_product Ar-Ar' TM_complex->RE_product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

heck_cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Alkene_complex [L₂Pd(II)(Ar)(Alkene)]⁺X⁻ OA_complex->Alkene_complex Alkene Coordination Insertion_product L₂Pd(II)-Alkyl Alkene_complex->Insertion_product Migratory Insertion Insertion_product->Pd0 β-Hydride Elimination + Base Product Substituted Alkene Insertion_product->Product

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

References

Application Notes and Protocols: 2-(2-(Diphenylphosphino)ethyl)pyridine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(Diphenylphosphino)ethyl)pyridine is a versatile P,N-bidentate ligand widely employed in coordination chemistry and catalysis. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) moiety, make it a valuable component in a variety of catalytic systems. While the ligand itself is achiral, it can be a crucial component of chiral catalyst systems for asymmetric synthesis. This is typically achieved through the use of a chiral metal center or the incorporation of a second, chiral ligand. These application notes provide an overview of the potential use of this compound in asymmetric catalysis, with a focus on asymmetric transfer hydrogenation, and include a representative experimental protocol.

Principle Applications in Asymmetric Synthesis

Complexes of this compound with transition metals such as ruthenium, rhodium, iridium, and palladium are effective catalysts for a range of organic transformations. In the context of asymmetric synthesis, this ligand can be utilized in several key reactions:

  • Asymmetric Hydrogenation: Chiral complexes involving pyridylphosphine ligands are known to catalyze the enantioselective hydrogenation of prochiral olefins, ketones, and imines, providing access to valuable chiral alcohols and amines.

  • Asymmetric Transfer Hydrogenation: Ruthenium complexes, in particular, are highly effective for the asymmetric transfer hydrogenation of ketones and imines, using hydrogen donors like isopropanol (B130326) or formic acid.

  • Asymmetric Allylic Alkylation: Palladium complexes bearing P,N-ligands are widely used in asymmetric allylic alkylation reactions, a powerful method for the enantioselective formation of C-C and C-heteroatom bonds.

  • Asymmetric Hydroformylation: Rhodium complexes with phosphine ligands are central to hydroformylation reactions, and the use of chiral ligands can lead to the enantioselective synthesis of chiral aldehydes.

Due to the achiral nature of this compound, its application in asymmetric catalysis necessitates the introduction of a chiral element. This can be accomplished by forming a complex with a chiral metal precursor or by creating a mixed-ligand system with a chiral auxiliary ligand.

Data Presentation: Representative Catalytic Performance

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503) Derivatives with a Chiral Ru-Diamine Catalyst System

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>9998
24'-Methylacetophenone1-(p-Tolyl)ethanol>9997
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9896
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9997
52'-Methylacetophenone1-(o-Tolyl)ethanol9595

Data is representative of typical results obtained with Ru-TsDPEN catalyst systems and is intended for illustrative purposes.

Experimental Protocols

The following is a detailed, representative protocol for the asymmetric transfer hydrogenation of a ketone. This protocol is based on established procedures for similar reactions and can be adapted for use with a catalyst system incorporating this compound in combination with a suitable chiral ligand and metal precursor.

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene (B1678584) dimer)

  • (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (or other suitable chiral diamine ligand)

  • This compound

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide (KOtBu)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line equipment

Catalyst Pre-formation (in situ):

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (e.g., (R,R)-TsDPEN, 2.2 mol%) in anhydrous isopropanol (5 mL).

  • If using this compound as a co-ligand, it would be added at this stage (2.2 mol%).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

Hydrogenation Reaction:

  • To the freshly prepared catalyst solution, add the substrate, acetophenone (1.0 mmol).

  • Add a solution of the base (e.g., 0.1 M KOH in i-PrOH, 10 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica (B1680970) gel.

Product Analysis:

  • Determine the yield of the isolated product.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mandatory Visualizations

Asymmetric_Transfer_Hydrogenation_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ru_precatalyst [Ru(II)] Precatalyst Active_Catalyst [RuH(L)] Active Catalyst Ru_precatalyst->Active_Catalyst + L* + Base + i-PrOH Chiral_Ligand Chiral Ligand (L) Chiral_Ligand->Active_Catalyst Base Base (e.g., KOH) Base->Active_Catalyst Ketone Prochiral Ketone (R1COR2) Active_Catalyst->Ketone Hydride Transfer Acetone Acetone Active_Catalyst->Acetone Oxidation of i-PrOH Ketone->Active_Catalyst Coordination Alcohol Chiral Alcohol (R1CH(OH)R2) Ketone->Alcohol Reduction Alcohol->Active_Catalyst Regeneration

Caption: Proposed mechanism for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental_Workflow start Start setup Schlenk Flask Setup Inert Atmosphere (Ar/N2) start->setup catalyst_prep Catalyst Preparation 1. Add [Ru] precursor 2. Add chiral ligand 3. Add solvent (i-PrOH) 4. Stir at RT setup->catalyst_prep reaction_setup Reaction Setup 1. Add substrate (ketone) 2. Add base solution catalyst_prep->reaction_setup reaction Reaction Heat and Stir reaction_setup->reaction monitoring Monitoring TLC / GC reaction->monitoring monitoring->reaction Incomplete workup Workup 1. Quench with H2O 2. Solvent removal 3. Extraction 4. Drying monitoring->workup Complete purification Purification Column Chromatography workup->purification analysis Analysis 1. Yield determination 2. ee% determination (Chiral HPLC/GC) purification->analysis end End analysis->end

Caption: General workflow for asymmetric transfer hydrogenation.

Enantioselectivity_Factors Enantioselectivity Enantioselectivity (ee%) Ligand Chiral Ligand Structure - Steric Bulk - Electronic Properties - Bite Angle Ligand->Enantioselectivity Metal Metal Center - Lewis Acidity - Coordination Geometry Metal->Enantioselectivity Substrate Substrate Structure - Steric Hindrance - Electronic Effects Substrate->Enantioselectivity Conditions Reaction Conditions - Temperature - Solvent - Base Conditions->Enantioselectivity

Caption: Key factors influencing enantioselectivity in asymmetric catalysis.

Application Notes and Protocols: Synthesis and Utility of Metal Complexes with 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of metal complexes featuring the bidentate P,N-ligand, 2-(2-(diphenylphosphino)ethyl)pyridine. This versatile ligand forms stable complexes with a variety of transition metals, leading to applications in catalysis and medicinal chemistry.

Introduction

The ligand this compound, possessing both a soft phosphine (B1218219) donor and a borderline nitrogen donor, is an excellent chelating agent for a range of transition metals. The resulting metal complexes have demonstrated significant potential in various chemical transformations and biological applications. This document outlines the synthesis of representative nickel, palladium, and gold complexes and explores their applications in ethylene (B1197577) polymerization, Suzuki-Miyaura cross-coupling reactions, and as potential anticancer agents.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Synthesis of [NiCl2(this compound)]

This protocol describes the synthesis of a Nickel(II) complex, a catalyst precursor for olefin polymerization.

Experimental Protocol:

  • To a solution of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in degassed ethanol (B145695), add an equimolar amount of this compound.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

ReactantMolar Equivalent
NiCl₂·6H₂O1.0
This compound1.0
Solvent Degassed Ethanol
Reaction Time 1-2 hours
Temperature Room Temperature
Typical Yield >90%
General Protocol for the Synthesis of [PdCl2(this compound)]

This general protocol is based on established methods for the synthesis of similar palladium(II)-phosphine complexes and is applicable for creating catalysts for cross-coupling reactions.

Experimental Protocol:

  • Dissolve a palladium(II) precursor, such as Pd(COD)Cl₂ or Na₂[PdCl₄], in a suitable solvent like dichloromethane (B109758) (DCM) or a mixture of ethanol and water.

  • Add a solution of this compound (1 molar equivalent) in the same solvent to the palladium precursor solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate may form.

  • Collect the solid product by filtration.

  • Wash the precipitate with the reaction solvent and then with a non-coordinating solvent like diethyl ether.

  • Dry the complex under vacuum.

ReactantMolar Equivalent
Pd(II) Precursor (e.g., Pd(COD)Cl₂)1.0
This compound1.0
Solvent Dichloromethane or Ethanol/Water
Reaction Time 2-4 hours
Temperature Room Temperature
General Protocol for the Synthesis of Gold(I) Phosphine Complexes

This protocol outlines a general procedure for synthesizing gold(I) complexes with the this compound ligand, which are of interest for their potential anticancer properties.

Experimental Protocol:

  • Prepare a solution of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), in a suitable solvent like dichloromethane.

  • To this solution, add a solution of this compound (1 molar equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • If a second ligand (e.g., a thiolate) is to be introduced, it can be added at this stage.

  • The product can be isolated by removing the solvent under reduced pressure and precipitating the complex with a non-polar solvent like pentane (B18724) or hexane.

  • Collect the solid by filtration and dry under vacuum.

ReactantMolar Equivalent
Au(I) Precursor (e.g., [AuCl(tht)])1.0
This compound1.0
Solvent Dichloromethane
Reaction Time 1-3 hours
Temperature Room Temperature

Applications in Catalysis

Complexes of this compound with late transition metals are effective catalysts for various organic transformations.

Ethylene Polymerization

Nickel complexes bearing phosphine-pyridine ligands are known to be active catalysts for ethylene polymerization. The catalytic activity is influenced by the steric and electronic properties of the ligand.

Experimental Workflow for Ethylene Polymerization:

G cluster_prep Catalyst Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation Precatalyst [NiCl2(P,N-ligand)] Active_Catalyst Active Ni Species Precatalyst->Active_Catalyst Activation Cocatalyst Cocatalyst (e.g., MAO, EtAlCl2) Cocatalyst->Active_Catalyst Reactor Reactor with Toluene and Ethylene Monomer Polymerization Polymerization Reactor->Polymerization Active_Catalyst->Polymerization Polyethylene Polyethylene Polymerization->Polyethylene Quenching Quenching with Acidified Methanol Polyethylene->Quenching Filtration Filtration Quenching->Filtration Drying Drying Filtration->Drying Final_Product Isolated Polyethylene Drying->Final_Product

Workflow for Nickel-Catalyzed Ethylene Polymerization.

Quantitative Data on Catalytic Performance:

Catalyst SystemCocatalystActivity (g PE / (mol Ni · h))Polymer Molecular Weight (Mw, g/mol )Reference
[2-{(2,6-Et₂-4-NO₂C₆H₂)N=CMe}C₅H₄N]NiBr₂EtAlCl₂4.7 x 10⁶1.4 x 10⁵[1]
[2-{(2,6-(CH(C₆H₄-p-F)₂)₂-4-OCF₃C₆H₂)N=CMe}C₅H₄N]NiBr₂EtAlCl₂4.28 x 10⁶2.50 - 6.18 x 10³[2]
PNP(N(CH₃)₂)₂-NiCl₂EADC1.03 x 10⁷Dimerization[3]
Suzuki-Miyaura Cross-Coupling

Palladium complexes with phosphine-containing ligands are widely used as catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling:

G cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L₂-Ar' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_2->ArAr ArX Ar-X ArX->Pd0 ArBOH2 Ar'-B(OH)₂ ArBOH2->PdII_1 Base Base Base->PdII_1

Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Applications in Drug Development

Metal complexes, particularly those of gold, have garnered significant interest as potential therapeutic agents, especially in cancer treatment. Gold(I) and gold(III) complexes with phosphine ligands have shown promising anticancer activity.

Anticancer Activity of Gold-Phosphine Complexes

Gold(I) and gold(III) complexes containing phosphine ligands have demonstrated cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of key cellular enzymes and the induction of apoptosis.[4][5][6]

Quantitative Data on Anticancer Activity (Related Gold-Phosphine Complexes):

ComplexCell LineIC₅₀ (µM)Mechanism of ActionReference
[(ppy)Au(FMes)(PPh₃)OTf]HeLaLow µM rangeInhibition of Thioredoxin Reductase, ROS generation, Apoptosis[4]
Cationic Gold(I) Phosphine ComplexPC-3, U87MG~30-fold more toxic than cisplatinInhibition of Thioredoxin Reductase, ROS production, Apoptosis[6]
[Au(Bipydc)(DEDTC)]Cl₂MCF-7~25-fold more active than cisplatinInduction of Apoptosis[7]
Proposed Signaling Pathway for Apoptosis Induction

The anticancer activity of many gold-phosphine complexes is linked to their ability to induce apoptosis through the mitochondrial pathway, often initiated by the inhibition of thioredoxin reductase (TrxR).[1][8][9]

G cluster_cell Cancer Cell GoldComplex Gold(I)-Phosphine Complex TrxR Thioredoxin Reductase (TrxR) GoldComplex->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS leads to Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Damage Bax Bax activation Mitochondrion->Bax Bcl2 Bcl-2 inhibition Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptosis Induction Pathway by Gold-Phosphine Complexes.

Mechanism of Action:

  • Inhibition of Thioredoxin Reductase (TrxR): Gold(I) complexes can covalently bind to the active site of TrxR, a key enzyme in maintaining cellular redox balance.[1][8]

  • Generation of Reactive Oxygen Species (ROS): Inhibition of TrxR leads to an accumulation of ROS, causing oxidative stress.[4][6]

  • Mitochondrial Dysfunction: The increase in ROS can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[7]

  • Caspase Activation: Cytochrome c release triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program.[1][4]

  • Apoptosis: The activation of executioner caspases ultimately leads to programmed cell death.

Conclusion

The this compound ligand provides a versatile platform for the development of novel metal complexes with significant applications in both catalysis and medicine. The synthetic protocols provided herein offer a foundation for the preparation of these complexes, while the application notes highlight their potential as catalysts for important organic transformations and as promising candidates for the development of new anticancer therapeutics. Further research into the specific activities and mechanisms of complexes derived from this particular ligand is warranted to fully exploit their potential.

References

Application Notes and Protocols for 2-(2-(Diphenylphosphino)ethyl)pyridine in C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ligand 2-(2-(Diphenylphosphino)ethyl)pyridine is a versatile P,N-type ligand employed in a variety of transition metal-catalyzed reactions. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) moiety, make it a compelling ligand for challenging catalytic transformations, including the functionalization of typically inert Carbon-Hydrogen (C-H) bonds. The pyridine nitrogen can act as a directing group, facilitating the coordination of the metal center in proximity to a target C-H bond, thereby enabling its selective activation and subsequent functionalization. This approach offers a more atom- and step-economical route to complex organic molecules, a significant advantage in the synthesis of pharmaceuticals and other fine chemicals.

These application notes provide an overview of the use of this compound in C-H activation reactions, including detailed experimental protocols and a summary of key performance data.

Key Applications in C-H Activation

While extensive literature details the C-H activation of 2-phenylpyridine (B120327) as a substrate, or the use of various other phosphine ligands, specific examples detailing the application of this compound as a ligand in C-H activation are less common. However, the principles of its application can be extrapolated from related systems. The following sections outline a generalized protocol for a palladium-catalyzed C-H arylation, a common application for phosphine ligands, and discuss the expected role of this compound.

Palladium-Catalyzed Intramolecular C-H Arylation

This section provides a representative protocol for a palladium-catalyzed intramolecular C-H arylation of a pyridine derivative. While the cited example utilizes triphenylphosphine, this compound can be employed as a ligand in similar transformations, potentially influencing reaction efficiency and selectivity.

Reaction Principle

The palladium catalyst, in the presence of a phosphine ligand and a base, facilitates the intramolecular coupling of an aryl halide with a C-H bond on a pyridine ring. The phosphine ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. The reaction typically proceeds via oxidative addition of the aryl halide to the Pd(0) species, followed by a C-H activation step to form a palladacycle intermediate. Reductive elimination then furnishes the desired cyclized product and regenerates the active Pd(0) catalyst.

Experimental Protocol: General Procedure for Intramolecular C-H Arylation

This protocol is adapted from a procedure for the synthesis of multiply fused heteroaromatic compounds.[1][2][3]

Materials:

  • Substrate (e.g., N-aryl-2-quinolinecarboxamide) (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5-10 mol%)

  • This compound (5-15 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃)) (2-3 equiv)

  • Additive (e.g., Tetrabutylammonium (B224687) bromide (TBAB)) (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide (DMA))

Procedure:

  • To a dry Schlenk tube or a screw-capped test tube equipped with a magnetic stir bar, add the substrate (e.g., 0.100 mmol), palladium(II) acetate (e.g., 2.2 mg, 10 mol%), this compound (e.g., 3.2 mg, 11 mol%), potassium carbonate (e.g., 42.0 mg, 0.304 mmol), and tetrabutylammonium bromide (e.g., 31.7 mg, 0.098 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., 3.1 mL of DMA) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 110-130 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, add water (e.g., 3 mL) to the reaction mixture.

  • Extract the product with an organic solvent (e.g., dichloromethane, 3 x 2 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired fused heteroaromatic compound.

Data Presentation

The following table summarizes the effect of different phosphine ligands on the yield of a representative intramolecular C-H arylation reaction, highlighting the importance of ligand choice.[1][2][3]

EntryLigandYield (%)
1None59
2SPhos58
3PCy₃69
4CyJohnPhos90
5PPh₃94

Reaction conditions: Substrate (1a, 0.100 mmol), Pd(OAc)₂ (10 mol%), Ligand (10 mol%), K₂CO₃ (3.0 equiv), n-Bu₄NBr (1.0 equiv), DMA (3.1 mL), 110 °C, 24 h. Yields are isolated yields.

While this compound was not explicitly tested in this study, its structural similarity to other effective phosphine ligands suggests it could be a viable candidate for this type of transformation. Researchers are encouraged to screen this ligand to potentially optimize reaction conditions and outcomes.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are also powerful tools for C-H activation, often exhibiting complementary reactivity to palladium. The use of directing groups, such as the pyridine moiety in 2-phenylpyridine, is a common strategy to achieve high regioselectivity. While a specific protocol using this compound as a ligand was not identified in the initial literature survey, its application can be envisioned in reactions such as the hydroarylation of olefins.

Conceptual Workflow for Rhodium-Catalyzed Hydroarylation

The following diagram illustrates a generalized workflow for a rhodium-catalyzed hydroarylation reaction, where a C-H bond of an arene is added across an olefin. The P,N-ligand would play a crucial role in stabilizing the rhodium center and influencing the catalytic activity.

G cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification Reactants Arene, Olefin Activation C-H Activation Reactants->Activation Catalyst [Rh(cod)Cl]₂ Catalyst->Activation Ligand This compound Ligand->Activation Solvent Anhydrous Solvent Solvent->Activation Insertion Olefin Insertion Activation->Insertion Rh-Aryl Intermediate Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Rh-Alkyl Intermediate Reductive_Elimination->Catalyst Regeneration Product Hydroarylated Product Reductive_Elimination->Product Quench Quenching Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Purification->Product Product->Quench

Caption: Generalized workflow for Rhodium-catalyzed hydroarylation.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the synthesis of aryl and heteroaryl boronate esters, which are versatile building blocks in organic synthesis. The regioselectivity of these reactions is often governed by steric factors. While the pyridine nitrogen can inhibit the catalyst, appropriate substitution on the pyridine ring can overcome this issue.

Conceptual Catalytic Cycle

The mechanism of iridium-catalyzed C-H borylation typically involves an Ir(III)/Ir(V) or an Ir(I)/Ir(III) catalytic cycle. The following diagram illustrates a simplified Ir(I)/Ir(III) cycle. The phosphine ligand is crucial for the stability and reactivity of the iridium catalyst.

G Ir(I)-Ligand Ir(I)-Ligand Ir(III)-H(Bpin) Ir(III)-H(Bpin) Ir(I)-Ligand->Ir(III)-H(Bpin) Oxidative Addition of B₂pin₂ Ir(V)-H(Bpin)₂(Arene) Ir(V)-H(Bpin)₂(Arene) Ir(III)-H(Bpin)->Ir(V)-H(Bpin)₂(Arene) C-H Activation Ir(III)-Aryl(Bpin) Ir(III)-Aryl(Bpin) Ir(V)-H(Bpin)₂(Arene)->Ir(III)-Aryl(Bpin) Reductive Elimination of H-Bpin Ir(III)-Aryl(Bpin)->Ir(I)-Ligand Reductive Elimination Aryl-Bpin Aryl-Bpin Ir(III)-Aryl(Bpin)->Aryl-Bpin Arene-H Arene-H B2pin2 B2pin2 B2pin2->Ir(I)-Ligand Arene_H Arene_H Arene_H->Ir(III)-H(Bpin)

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Conclusion

This compound holds significant potential as a ligand in C-H activation chemistry. Its bidentate P,N nature allows for strong coordination to transition metals and can influence both the catalytic activity and selectivity of these transformations. While specific, detailed protocols for its use in C-H activation are not yet widely reported in the literature, the general procedures and mechanistic understanding from related systems provide a strong foundation for its application. Researchers are encouraged to explore the use of this ligand in palladium-, rhodium-, and iridium-catalyzed C-H functionalization reactions, as it may offer unique advantages in the synthesis of complex molecules for drug discovery and materials science. Further research in this area is warranted to fully elucidate the catalytic potential of this compound in this important field of organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 2-(2-(Diphenylphosphino)ethyl)pyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(2-(Diphenylphosphino)ethyl)pyridine. This bidentate P,N ligand is a versatile tool in palladium and nickel-catalyzed cross-coupling reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction conditions and improve yields.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low or nonexistent yield is a common challenge in cross-coupling reactions. A systematic approach to troubleshooting is essential for identifying the root cause.

Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed. Ensure your palladium source is high quality and stored correctly. Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the catalyst.[1] Consider adding a fresh batch of catalyst to the stalled reaction; if it proceeds, catalyst deactivation was the likely issue.
Ligand Oxidation/Degradation Phosphine (B1218219) ligands, including this compound, are susceptible to oxidation. Store the ligand under an inert atmosphere and handle it quickly in air. The presence of the corresponding phosphine oxide can be detrimental to the reaction.[2]
Catalyst Inhibition by Pyridine (B92270) Nitrogen The lone pair on the ligand's pyridine nitrogen can coordinate too strongly to the palladium center, leading to catalyst deactivation. This is a known issue with pyridyl-containing substrates and ligands.[2] Using a slightly higher ligand-to-metal ratio (e.g., 1.5:1 or 2:1) can sometimes mitigate this by favoring the desired catalytic complex.
Inefficient Transmetalation The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center can be a rate-limiting step. The choice of base is critical here, as it activates the organometallic reagent.[1] Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.
Poor Reagent Quality Impurities in substrates, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous. Residual water can lead to side reactions like protodeboronation.[2]
Suboptimal Reaction Conditions Temperature, concentration, and reaction time are critical parameters. If the reaction is sluggish, consider increasing the temperature in increments. However, be aware that excessively high temperatures can accelerate catalyst decomposition. Monitor the reaction over time to determine the optimal duration.

Issue 2: Significant Side Product Formation

The presence of side products complicates purification and reduces the yield of the desired product. Identifying these byproducts can provide clues to the problem.

Common Side Product Potential Cause & Minimization Strategy
Homocoupling Formation of a biaryl from your boronic acid or aryl halide. This often points to issues with the catalytic cycle or the presence of oxygen.[1] Solution: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Protodeboronation Replacement of the boronic acid group with a hydrogen atom. This is common with unstable boronic acids (especially heteroaryl ones) and can be exacerbated by strong aqueous bases or high temperatures.[2] Solution: Use a milder base (e.g., K₂CO₃, KF), ensure anhydrous conditions, or switch to a more stable boronic ester (e.g., a pinacol (B44631) ester).[2]
Dehalogenation The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This indicates a competing reduction pathway. Solution: This may be influenced by the solvent or base. Screening alternative conditions is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium-to-ligand ratio for this compound?

A: A 1:1 to 1:2 palladium-to-ligand ratio is a common starting point. For bidentate ligands like this one, a 1:1.1 or 1:1.2 ratio is often sufficient to form the active catalytic species. However, an excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition into palladium black. Optimization may be required for your specific application.

Q2: How do I choose the best base and solvent for my reaction?

A: The ideal base and solvent are highly substrate-dependent. A systematic screening is often the most effective approach.

  • Bases: The base activates the organometallic reagent for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base are key factors. For sensitive substrates, milder bases like K₂CO₃ or KF may be preferable.[3]

  • Solvents: Anhydrous, aprotic solvents are typically used. Common options include toluene (B28343), dioxane, THF, and DMF. The solvent must dissolve the reagents adequately, and its polarity can influence reaction rates. A mixture of an organic solvent with water is often used in Suzuki reactions to help dissolve the inorganic base.[1]

Q3: My reaction involves an aryl chloride. Why is the yield low and how can I improve it?

A: Aryl chlorides are less reactive than aryl bromides or iodides, making the initial oxidative addition step of the catalytic cycle more difficult. To improve yields with aryl chlorides, you may need to:

  • Use a higher reaction temperature.[4]

  • Employ a higher catalyst loading.

  • While this compound can be effective, for particularly challenging aryl chlorides, highly electron-rich and bulky ligands (e.g., Buchwald's biarylphosphine ligands) are often required to facilitate the difficult oxidative addition step.[2]

Q4: Can this ligand be used in nickel-catalyzed reactions?

A: Yes, this compound is suitable for nickel catalysis. Nickel catalysts are an attractive alternative to palladium due to their lower cost and unique reactivity, especially for coupling with aryl chlorides or sulfamates.[5][6]

Data Presentation: Reaction Parameter Screening

The following tables provide representative data from literature on the screening of conditions for common cross-coupling reactions involving pyridyl substrates or phosphine ligands. These should be used as a starting point for your own optimization.

Table 1: Suzuki-Miyaura Coupling - Base and Solvent Optimization (Representative data for coupling of a halopyridine with an arylboronic acid)

EntryPd Catalyst (mol%)Ligand (mol%)Base (3.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O8075
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ Dioxane/H₂O 80 92
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O8088
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O8065
5Pd(OAc)₂ (2)SPhos (4)K₂CO₃THF/H₂O6551

Table 2: Buchwald-Hartwig Amination - Ligand and Catalyst Optimization (Representative data for coupling of 2-chloropyridine (B119429) with a primary amine)

EntryPd Source (mol%)Ligand (mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)P(tBu)₃ (4)NaOtBuToluene10045
2Pd₂(dba)₃ (2)DPPF (4)NaOtBuToluene10060
3Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10078
4XPhos Pd G2 (2) - NaOtBu Toluene 100 95
5Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane10072

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of an aryl halide with an arylboronic acid using a palladium/2-(2-(Diphenylphosphino)ethyl)pyridine catalyst system.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • This compound (0.024 mmol, 2.4 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (B91453) (4 mL)

    • Water (1 mL)

    • Inert gas supply (Argon or Nitrogen)

    • Schlenk flask or sealed reaction vial

  • Procedure:

    • To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Stir the reaction mixture vigorously and heat to 80-100 °C in a preheated oil bath.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between an aryl halide and an amine.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

    • This compound (0.022 mmol, 2.2 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed toluene (5 mL)

    • Inert gas supply (Argon or Nitrogen)

    • Schlenk flask or sealed reaction vial

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, this compound, and sodium tert-butoxide to a dry Schlenk flask.

    • Add the toluene, followed by the aryl halide and then the amine.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[2]

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[2]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.[2]

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting your reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Inertness Ensure Inert Atmosphere (Degas Solvents) Start->Check_Inertness Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Reagents->Screen_Base Reagents OK Check_Inertness->Screen_Base Atmosphere OK Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Adjust_Temp Adjust Temperature (Increase in increments) Screen_Solvent->Adjust_Temp Vary_Ratio Vary Pd:Ligand Ratio (e.g., 1:1.1 to 1:2) Adjust_Temp->Vary_Ratio Analyze_Side_Products Analyze Crude Mixture (LCMS, NMR) Vary_Ratio->Analyze_Side_Products Success Yield Improved Analyze_Side_Products->Success Problem Identified

A logical workflow for troubleshooting low-yield reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂(P-N) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)(X)L₂(P-N) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)(R')L₂(P-N) Transmetal->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Product R-R' ReductElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂(P-N) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)(X)L₂(P-N) OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination PiComplex π-Complex Coordination->PiComplex Insertion Migratory Insertion PiComplex->Insertion AlkylPd Alkyl-Pd(II) Insertion->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim BetaElim->Pd0 Product Product BetaElim->Product ArylHalide R-X ArylHalide->OxAdd Alkene Alkene Alkene->Coordination Base Base Base->BetaElim

Generalized catalytic cycle for the Heck reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(2-(Diphenylphosphino)ethyl)pyridine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(2-(Diphenylphosphino)ethyl)pyridine and its metal complexes in catalytic reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to help you achieve the best results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows low conversion. What are the common causes when using this compound catalysts?

A1: Low catalytic turnover can stem from several factors. The most common culprits include:

  • Catalyst Inactivity: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.

  • Ligand Degradation: Phosphine (B1218219) ligands are susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. This can be caused by trace oxygen in the reaction.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction rate.[1]

  • Poor Reagent Quality: Impurities in substrates, solvents, or the presence of water can poison the catalyst.[1]

  • Insufficient Mixing: Inadequate stirring can lead to localized concentrations of reagents, promoting side reactions or catalyst decomposition.[1]

Q2: I am observing significant side product formation, such as homocoupling or dehalogenation. How can I minimize these?

A2: Side product formation is a common issue in cross-coupling reactions. To mitigate these:

  • For Homocoupling: This often occurs when the transmetalation step is slow. Ensure your boronic acid/ester is of high quality and consider using anhydrous conditions.

  • For Dehalogenation: This side reaction can be promoted by certain bases or protic impurities. Switching to a weaker base (e.g., from an alkoxide to a carbonate) or ensuring anhydrous conditions can help. Using bulkier ligands can also disfavor side reactions.

Q3: How can I determine if my this compound ligand has degraded?

A3: The primary degradation pathway for phosphine ligands is oxidation to phosphine oxide. This can be monitored by ³¹P NMR spectroscopy. The characteristic chemical shift of the phosphorus atom in the phosphine will be different from that of the phosphine oxide, which typically appears downfield.

Q4: What is the optimal ligand-to-metal ratio for reactions involving this compound?

A4: The optimal ligand-to-palladium ratio typically ranges from 1:1 to 4:1, depending on the specific reaction.[1] An insufficient amount of ligand can lead to the formation of palladium black (aggregated, inactive palladium), while an excess can sometimes inhibit the reaction. It is recommended to screen this ratio for your specific substrate combination.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a frequent challenge that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low / No Yield reagent_quality Check Reagent Purity (Substrates, Solvents, Base) start->reagent_quality Start Here catalyst_activity Verify Catalyst Activity (Fresh Catalyst/Pre-catalyst) reagent_quality->catalyst_activity If Reagents are Pure reaction_conditions Optimize Reaction Conditions (Temp, Solvent, Base) catalyst_activity->reaction_conditions If Catalyst is Active ligand_integrity Check Ligand Integrity (³¹P NMR for Oxidation) reaction_conditions->ligand_integrity If Conditions Seem Optimal degassing Ensure Proper Degassing (Inert Atmosphere) ligand_integrity->degassing If Ligand is Intact resolve Reaction Optimized degassing->resolve If Degassing is Thorough

Caption: A step-by-step workflow for troubleshooting low-yielding reactions.

Suggested Solutions:

  • Verify Reagent Quality: Use fresh, high-purity substrates and bases. Ensure solvents are anhydrous and properly degassed.

  • Catalyst Activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.

  • Optimize Temperature: Many cross-coupling reactions require heating. If the reaction is slow at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, excessive heat can lead to catalyst decomposition.[1]

  • Screen Solvents and Bases: The choice of solvent and base is critical and often substrate-dependent. Refer to the data tables below for starting points.

  • Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles to prevent ligand and catalyst oxidation.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables provide a summary of typical reaction parameters for common cross-coupling reactions utilizing phosphine ligands, which can serve as a starting point for optimization with this compound.

Table 1: General Parameters for Suzuki-Miyaura Coupling
ParameterRecommended RangeNotes
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for challenging substrates.
Ligand:Pd Ratio 1:1 to 4:1Optimization is recommended for each specific reaction.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe choice of base can significantly impact the yield.[2]
Solvent Toluene, Dioxane, THF, DMFA co-solvent like water is often used with inorganic bases.[2]
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates.[3]
Table 2: General Parameters for Buchwald-Hartwig Amination
ParameterRecommended RangeNotes
Catalyst Loading 1 - 5 mol%Pre-catalysts can often be used at lower loadings.
Ligand:Pd Ratio 1:1 to 2:1Bulky, electron-rich ligands are generally preferred.
Base NaOtBu, KOtBu, LHMDS, K₃PO₄Strong bases are common, but weaker bases may be needed for sensitive substrates.[4]
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are crucial.
Temperature 80 - 110 °COptimal temperature depends on the reactivity of the substrates.[5]
Table 3: General Parameters for Heck Reaction
ParameterRecommended RangeNotes
Catalyst Loading 1 - 5 mol%Catalyst loading can be optimized for specific substrates.[1]
Ligand:Pd Ratio 1:1 to 2:1The ligand influences the regioselectivity of the reaction.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the generated acid.
Solvent DMF, NMP, Acetonitrile, ToluenePolar aprotic solvents are commonly used.
Temperature 80 - 140 °CHigher temperatures are often necessary for less reactive aryl chlorides.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with this compound as the ligand.

Reaction Setup Workflow

suzuki_workflow reagents 1. Add Aryl Halide, Boronic Acid, Base, Pd Source, and Ligand to Flask atmosphere 2. Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere solvent 3. Add Degassed Solvent atmosphere->solvent reaction 4. Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitoring 5. Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup 6. Cool, Dilute, and Perform Aqueous Workup monitoring->workup purification 7. Purify by Column Chromatography workup->purification

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Catalytic Cycle Visualization

Generalized Catalytic Cycle for Cross-Coupling Reactions

catalytic_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Troubleshooting poor reactivity with 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reactivity and other issues with 2-(2-(Diphenylphosphino)ethyl)pyridine in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish or failing?

Poor reactivity can stem from several factors not necessarily specific to the ligand itself. Common areas to investigate include:

  • Catalyst Source and Activity: The choice of metal precursor is critical. For palladium-catalyzed reactions, Pd(0) sources like Pd₂(dba)₃ are often preferred over Pd(II) sources such as Pd(OAc)₂ or PdCl₂, which require an in-situ reduction that can be inefficient.[1] Pre-catalysts, which are more stable and provide a well-defined active catalyst source, can also be more effective.[2]

  • Solvent and Base Selection: The solvent and base must be appropriate for the specific cross-coupling reaction and substrates. Aprotic polar solvents like dioxane, THF, or DMF are common choices. The base should be strong enough to facilitate the desired catalytic cycle but not so strong as to cause substrate or ligand degradation.[3] Chlorinated solvents, acetonitrile, or pyridine (B92270) should generally be avoided as they can inhibit the reaction by binding to the palladium center.[4]

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates. However, excessively high temperatures can accelerate ligand decomposition.[3] Optimization of the reaction temperature is often necessary.

  • Reagent Purity: Ensure all starting materials, solvents, and reagents are pure and dry. Water and oxygen can significantly interfere with the catalytic cycle.[3]

Q2: I suspect the this compound ligand is decomposing. What are the common degradation pathways and how can I prevent them?

Phosphine (B1218219) ligands are susceptible to decomposition, which can halt catalytic activity. The primary degradation pathways include:

  • Phosphine Oxidation: The phosphorus atom in the ligand is easily oxidized to phosphine oxide, especially in the presence of air or other oxidants.[3][5] Phosphine oxides are generally poor ligands and do not effectively stabilize the metal catalyst.[5]

    • Prevention: It is crucial to handle the ligand and set up reactions under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.[3] All solvents and reagents should be rigorously degassed.[3]

  • P-C Bond Cleavage: The phosphorus-carbon bonds can be cleaved through processes like oxidative addition to the metal center, leading to catalytically inactive species.[5]

Q3: Could the pyridine part of the ligand be causing issues?

Yes, the pyridine nitrogen atom can be a source of problems, a phenomenon sometimes referred to as the "2-pyridyl problem".[6][7]

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center (e.g., palladium).[6][8] This can inhibit the catalyst by blocking sites required for the catalytic cycle to proceed.[8][9] In some cases, this coordination is so strong that it effectively "poisons" and deactivates the catalyst.[6]

    • Mitigation Strategies:

      • Use of Pd(0) Pre-catalysts: Pd(0) species have a weaker affinity for σ-donors like pyridine compared to Pd(II) species.[6] Starting with a Pd(0) source can help bypass the initial poisoning of a Pd(II) precursor.[6]

      • Ligand-to-Metal Ratio: Adjusting the ligand-to-metal ratio can sometimes mitigate the poisoning effect.

      • Bulky Ligands: In some cases, using bulkier phosphine ligands can shield the metal center from inhibitory coordination by the pyridine nitrogen.

Troubleshooting Guides

Problem 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

Your Suzuki-Miyaura coupling reaction using this compound shows low conversion or fails to produce the desired product.

Possible Cause Troubleshooting Steps
Catalyst Inhibition by Pyridine The pyridine nitrogen may be poisoning the palladium catalyst.[6][8] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.[1][6]
Ligand Oxidation The phosphine moiety is sensitive to air.[5] Ensure the reaction is performed under a strict inert atmosphere with degassed solvents.[3]
Inefficient Transmetalation The transmetalation step can be slow, especially with electron-deficient substrates.[10] Optimize the base and consider using more stable boronate esters (e.g., pinacol (B44631) esters).[10]
Protodeboronation The boronic acid may be decomposing.[11] Use a milder base (e.g., K₂CO₃, K₃PO₄) and ensure anhydrous conditions.
Homocoupling Homocoupling of the boronic acid can occur in the presence of oxygen.[12] Ensure thorough degassing of all reaction components.
Problem 2: Reaction Stalls in a Buchwald-Hartwig Amination

Your Buchwald-Hartwig amination reaction starts but does not go to completion.

Possible Cause Troubleshooting Steps
Catalyst Deactivation Both the pyridine and amine substrates/products can act as catalyst poisons.[2] Consider using a pre-catalyst (e.g., a G3 or G4 pre-catalyst) which can be more robust.[2][4]
Base Incompatibility The choice of base is critical. Strong bases like NaOtBu are common, but may not be optimal for all substrates.[4] Screen different bases such as K₃PO₄ or Cs₂CO₃.
Steric Hindrance If either the aryl halide or the amine is sterically hindered, the reaction may be slow.[13] Increasing the reaction temperature or switching to a bulkier, more electron-rich ligand might be necessary.[14]
Inhibitory Effect of Iodide If using an aryl iodide, the generated iodide can inhibit the catalyst.[4] Aryl bromides are often better coupling partners in Buchwald-Hartwig reactions.[4]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Poor Reactivity Observed Check_Basics Verify Basics: - Reagent Purity - Inert Atmosphere - Temperature Start->Check_Basics Problem_Identified Problem Persists Check_Basics->Problem_Identified No Improvement Solution_Found Reaction Successful Check_Basics->Solution_Found Issue Resolved Catalyst_Issue Investigate Catalyst System Problem_Identified->Catalyst_Issue Ligand_Degradation Suspect Ligand Degradation (Phosphine Oxidation) Catalyst_Issue->Ligand_Degradation Signs of Oxidation (e.g., Color Change) Pyridine_Poisoning Suspect Pyridine Poisoning Catalyst_Issue->Pyridine_Poisoning Using Pyridine-based Ligand Reaction_Specific Optimize Reaction-Specific Parameters (e.g., Base, Solvent) Catalyst_Issue->Reaction_Specific Catalyst & Ligand Seem OK Ligand_Degradation->Check_Basics Improve Inert Conditions Pyridine_Poisoning->Catalyst_Issue Switch to Pd(0) Pre-catalyst Reaction_Specific->Solution_Found Optimization Successful

Caption: A general workflow for troubleshooting poor reactivity.

Catalytic_Cycle_Issues Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L₂Pd(II)(Ar)X) Pd0->OxAdd + Ar-X Ligand_Ox Ligand Oxidation (L=O) Pd0->Ligand_Ox O₂ Py_Poison Pyridine Poisoning [L₂Pd(0)(Py)] Pd0->Py_Poison Pyridine Moiety Transmetal Transmetalation (L₂Pd(II)(Ar)(Ar')) OxAdd->Transmetal + Ar'-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Potential pitfalls in a Pd-catalyzed cross-coupling cycle.

References

Technical Support Center: Solvent Effects on 2-(2-(Diphenylphosphino)ethyl)pyridine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(2-(diphenylphosphino)ethyl)pyridine in palladium-catalyzed reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the critical role of the solvent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you navigate challenges and optimize your reaction conditions.

Low or No Product Yield

Q1: I am observing low to no yield in my cross-coupling reaction. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is critical and can significantly impact reaction yield, rate, and selectivity.[1] Here is a troubleshooting guide focused on solvent-related issues:

  • Solvent Polarity and Solubility: Inadequate solubility of reagents is a common problem. For instance, in Suzuki-Miyaura reactions, using a mixture of a non-polar solvent (like THF or 1,4-dioxane) with water can improve the solubility of both the organic substrates and inorganic bases, leading to enhanced reaction rates and yields.[1]

  • Catalyst Activation and Stability: The solvent can influence the formation and stability of the active Pd(0) catalytic species.[2] Polar aprotic solvents may stabilize charged intermediates within the catalytic cycle.[1] However, some coordinating solvents can also compete with the ligand, potentially leading to catalyst deactivation.

  • Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range. Some cross-coupling reactions require heating to proceed at a reasonable rate.[1] Ensure your chosen solvent is stable at the required reaction temperature.

  • Presence of Oxygen: Thoroughly degas all solvents prior to use. Dissolved oxygen can lead to the oxidation of the phosphine (B1218219) ligand and deactivation of the palladium catalyst, often observed by the formation of palladium black.[1][2]

Q2: My reaction is sluggish or stalls before completion. How can I address this with solvent selection?

A2: A sluggish reaction often points to suboptimal reaction kinetics. Consider the following:

  • Solvent Coordination: The coordinating ability of the solvent can play a significant role. While some coordination can be beneficial for stabilizing catalytic intermediates, strongly coordinating solvents might inhibit the reaction by competing with substrates for binding to the palladium center.

  • Dielectric Constant: While not always a direct predictor, the dielectric constant of the solvent can influence the stability of charged transition states.[3][4] For reactions proceeding through polar transition states, a more polar solvent may accelerate the reaction.

  • Aprotic vs. Protic Solvents: Protic solvents can participate in the reaction, for example, by influencing the basicity of reagents or participating in protonolysis side reactions. In many cross-coupling reactions, polar aprotic solvents like DMF, THF, or dioxane are preferred.[5]

Poor Selectivity

Q3: I am observing poor regioselectivity or chemoselectivity in my reaction. Can the solvent influence this?

A3: Yes, the solvent can have a profound effect on selectivity.

  • Stabilization of Intermediates: The solvent can differentially stabilize isomeric transition states, leading to a preference for one product over another. For example, in the methoxycarbonylation of styrene (B11656), the solvent system can influence the ratio of branched to linear ester products.

  • Coordination Effects: As mentioned previously, solvent coordination to the palladium center can alter the steric and electronic environment of the catalyst, thereby influencing the selectivity of substrate insertion and subsequent steps.

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes representative data on the effect of solvent on the yield of a generic palladium-catalyzed cross-coupling reaction using an aminophosphine (B1255530) ligand structurally similar to this compound. Note that this data is illustrative, and the optimal solvent will depend on the specific substrates and reaction conditions.

SolventDielectric Constant (ε)Typical Yield (%)Notes
Toluene (B28343)2.450-70A common non-polar solvent, often effective but may require higher temperatures.
Tetrahydrofuran (THF)7.665-80A versatile polar aprotic solvent, often used in mixtures with water.[1]
1,4-Dioxane (B91453)2.260-75Another popular ethereal solvent, frequently used in Suzuki-Miyaura couplings.
Acetonitrile (MeCN)37.540-60A polar aprotic solvent; its coordinating nature can sometimes be detrimental.
N,N-Dimethylformamide (DMF)36.770-90A highly polar aprotic solvent, often enhances reaction rates and yields.[5]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to reactions catalyzed by palladium and this compound or similar P,N-ligands.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Methoxycarbonylation of Styrene

This protocol is adapted from a procedure using a similar P,N-donor ligand.[6]

  • Catalyst Preparation: In a reaction vessel, dissolve the palladium complex and any co-ligand in the chosen solvent system. For instance, a mixture of toluene and methanol (B129727) (e.g., 3:1 v/v) has been shown to be effective.[6]

  • Reagent Addition: Add the acid promoter (e.g., p-toluenesulfonic acid, TsOH) and the styrene substrate to the catalyst solution.[6]

  • Reaction Conditions: Transfer the solution to a pressure reactor. Purge the reactor with carbon monoxide (CO) several times before pressurizing to the desired pressure (e.g., 50 bar). Heat the reaction to the optimal temperature (e.g., 75 °C) and stir.[6]

  • Monitoring and Work-up: Monitor the reaction progress by taking samples periodically for GC analysis. Upon completion, cool the reactor, vent the CO pressure safely, and process the reaction mixture to isolate the product esters.

Visualizations

Logical Relationship of Solvent Properties on Catalysis

The following diagram illustrates the key solvent properties and their influence on the various stages of a palladium-catalyzed cross-coupling reaction.

Solvent_Effects Solvent Solvent Choice Polarity Polarity / Dielectric Constant Solvent->Polarity property Coordinating_Ability Coordinating Ability Solvent->Coordinating_Ability property Protic_Aprotic Proticity Solvent->Protic_Aprotic property Viscosity Viscosity Solvent->Viscosity property Catalyst_Solubility Reagent/Catalyst Solubility Polarity->Catalyst_Solubility TS_Stabilization Transition State Stabilization Polarity->TS_Stabilization Coordinating_Ability->Catalyst_Solubility Ligand_Exchange Ligand/Substrate Exchange Coordinating_Ability->Ligand_Exchange Base_Activity Base Activity Protic_Aprotic->Base_Activity Mass_Transport Mass Transport Viscosity->Mass_Transport Reaction_Outcome Reaction Outcome (Yield, Rate, Selectivity) Catalyst_Solubility->Reaction_Outcome TS_Stabilization->Reaction_Outcome Ligand_Exchange->Reaction_Outcome Base_Activity->Reaction_Outcome Mass_Transport->Reaction_Outcome

Caption: Key solvent properties and their impact on catalytic reaction outcomes.

General Experimental Workflow for a Cross-Coupling Reaction

This workflow outlines the typical steps involved in setting up and running a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow Start Start Setup 1. Assemble Glassware (Oven-dried Schlenk tube) Start->Setup Reagents 2. Add Solids (Aryl halide, Boronic acid, Base, Pd catalyst, Ligand) Setup->Reagents Inert 3. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Reaction 5. Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup 6. Quench and Extract Reaction->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Temperature Optimization for Cross-Coupling Reactions with 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on temperature optimization for cross-coupling reactions utilizing the ligand 2-(2-(Diphenylphosphino)ethyl)pyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in palladium-catalyzed cross-coupling reactions?

Temperature plays a critical role in overcoming the activation energy barriers of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Insufficient temperature can lead to sluggish or incomplete reactions. Conversely, excessively high temperatures can cause decomposition of the catalyst, ligands, substrates, or products, leading to lower yields and the formation of byproducts.[1]

Q2: How does the pyridine (B92270) moiety in this compound influence the reaction temperature?

The pyridine nitrogen in the ligand can coordinate to the palladium center. This coordination can sometimes stabilize the catalytic species, but it can also lead to catalyst inhibition or deactivation, an issue often referred to as the "2-pyridyl problem". Temperature can influence this equilibrium. In some cases, higher temperatures may be required to promote the desired catalytic turnover and overcome catalyst inhibition. However, this also increases the risk of catalyst decomposition. Careful temperature screening is therefore crucial when using pyridyl-containing ligands.

Q3: What are common signs of suboptimal reaction temperature?

  • Low Conversion: If you observe a significant amount of unreacted starting materials, the temperature may be too low.

  • Formation of Palladium Black: The appearance of a black precipitate is often indicative of catalyst decomposition, which can be exacerbated by excessively high temperatures.[1]

  • Increased Byproduct Formation: Side reactions, such as homocoupling or debromination, can become more prevalent at elevated temperatures.

  • Product Degradation: The desired coupled product may not be stable at high temperatures, leading to lower isolated yields despite good initial conversion.

Q4: Are there typical temperature ranges for different cross-coupling reactions with this type of ligand?

Yes, while the optimal temperature is substrate-dependent, general ranges can be a good starting point for optimization:

  • Suzuki-Miyaura Coupling: Typically in the range of 80-110 °C.[2]

  • Heck Coupling: Often requires temperatures between 80-120 °C, and sometimes up to 140 °C for less reactive substrates.[1][3]

  • Sonogashira Coupling: Can often be performed at milder conditions, ranging from room temperature to 80 °C, although some substrates may require heating up to 100 °C.[3][4]

Troubleshooting Guide: Temperature-Related Issues

This guide addresses specific problems you might encounter and provides a systematic approach to temperature optimization.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Reaction temperature is too low. Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS.
Catalyst deactivation. If increasing the temperature leads to the formation of palladium black, consider using a more robust palladium precatalyst. Ensure the reaction is performed under an inert atmosphere.
Poor solubility of reagents. A higher temperature may improve solubility. Alternatively, consider a different solvent system.

Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Debromination)

Possible Cause Troubleshooting Steps
Reaction temperature is too high. Decrease the reaction temperature in 10-20 °C increments. A longer reaction time at a lower temperature may be beneficial.
Catalyst system is too reactive. Consider a lower catalyst loading or a different palladium-to-ligand ratio.
Presence of oxygen. Ensure the solvent and reaction vessel are properly degassed to minimize oxygen-induced homocoupling.

Issue 3: Inconsistent Reaction Yields

Possible Cause Troubleshooting Steps
Poor temperature control. Use a reliable heating system such as an oil bath or a heating block with a temperature probe to ensure consistent and accurate temperature.
Variability in reagent quality. Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where required.
Catalyst degradation upon setup. Pre-forming the catalyst at room temperature before heating the reaction mixture can sometimes lead to more reproducible results.

Data Presentation: Illustrative Temperature Screening Data

The following tables provide illustrative data on how temperature can affect the yield and reaction time in different cross-coupling reactions. Note: This data is for exemplary purposes to demonstrate trends. Optimal conditions are highly dependent on the specific substrates used.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling

Temperature (°C)Reaction Time (h)Yield (%)
602435
801685
1001292
1201275 (decomposition observed)

Table 2: Illustrative Data for Heck Coupling

Temperature (°C)Reaction Time (h)Yield (%)
802445
1001878
1201288
1401260 (significant byproducts)

Table 3: Illustrative Data for Sonogashira Coupling

Temperature (°C)Reaction Time (h)Yield (%)
Room Temperature2465
401280
60895
80690 (some homocoupling)

Experimental Protocols

Below are detailed, generalized methodologies for key cross-coupling reactions. It is crucial to note that these are starting points, and optimization of reactant ratios, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heating and Monitoring: Place the reaction in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Heck Coupling with a Pyridylphosphine-type Ligand [3]

  • Catalyst Pre-formation (Recommended): In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and this compound (2-4 mol%) in the chosen solvent. Stir at room temperature for 15-30 minutes.

  • Reagent Addition: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., diethyl ether), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling [3]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and copper(I) iodide (1-5 mol%).

  • Reagent Addition: Add the aryl halide (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the solvent (e.g., THF or toluene). Finally, add the amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product temp_check Is Temperature Optimized? start->temp_check increase_temp Increase Temperature (10-20 °C increments) temp_check->increase_temp No byproducts Significant Byproducts temp_check->byproducts Yes check_catalyst Check for Catalyst Decomposition (Pd Black) increase_temp->check_catalyst lower_temp Lower Temperature/ Use Milder Conditions check_catalyst->lower_temp Yes success Successful Reaction check_catalyst->success No, Yield Improves optimize_other Optimize Other Parameters (Base, Solvent, Ligand) lower_temp->optimize_other byproducts->lower_temp optimize_other->success

Troubleshooting workflow for temperature optimization.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_intermediate R¹-Pd(II)L₂(X) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R²-M pd2_coupled R¹-Pd(II)L₂(R²) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R¹-R²

Generalized catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Catalyst Loading Optimization for 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing catalyst loading in reactions involving the ligand 2-(2-(Diphenylphosphino)ethyl)pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments, offering step-by-step solutions.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Possible Causes and Solutions:

  • Catalyst Deactivation by Pyridine (B92270) Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with the metal center of the catalyst (e.g., palladium), leading to deactivation.[1][2]

    • Mitigation Strategies:

      • Ligand Selection: While using this compound, ensure the reaction conditions favor the desired catalytic turnover. In some cases, employing bulkier, more electron-rich phosphine (B1218219) ligands in conjunction with your catalyst precursor can shield the metal center and reduce pyridine coordination.[1]

      • Use of Additives: The addition of certain salts, such as LiCl, can sometimes prevent catalyst poisoning.[1]

      • Catalyst Pre-activation: Utilizing pre-catalysts can lead to more consistent results by ensuring the active catalytic species is generated efficiently.[1]

  • Insufficient Catalyst Loading: For challenging substrates or reactions that are proceeding slowly, the initial catalyst loading may be too low.

    • Troubleshooting Steps:

      • Start with a moderate catalyst loading, for example, in the range of 1-5 mol%.[1]

      • If the yield is still low, consider incrementally increasing the catalyst loading. For particularly difficult couplings, higher loadings (>5 mol%) might be necessary.[1]

      • Monitor the reaction progress carefully, as excessively high catalyst loading can lead to an increase in side reactions and impurities.[1]

  • Inefficient In Situ Reduction of Precatalyst: Many cross-coupling reactions use a precatalyst (e.g., a Pd(II) complex) that needs to be reduced to the active catalytic species (e.g., Pd(0)) in the reaction mixture. This reduction may be inefficient under your current conditions.[3]

    • Solutions:

      • Some reaction components, such as the solvent or the base, can facilitate this reduction. Ensure they are compatible and effective.

      • In some cases, the addition of a specific reducing agent might be beneficial.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature might be too low to overcome the activation energy. Conversely, excessively high temperatures can promote catalyst decomposition.[1][3] It is crucial to find the optimal temperature that balances reaction rate and catalyst stability.

    • Solvent: Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. Common solvents for cross-coupling reactions include dioxane, toluene, DMF, and THF.[1][3]

    • Base: The choice and quality of the base are critical. The base should be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so strong as to cause unwanted side reactions. Ensure the base is finely powdered and dry.[3]

Issue 2: Formation of Significant Byproducts

Possible Causes and Solutions:

  • High Catalyst Loading: While increasing catalyst loading can improve the yield of the desired product, it can also accelerate side reactions, leading to the formation of impurities.[1]

    • Optimization: The goal is to use the lowest catalyst loading that provides a reasonable yield in an acceptable timeframe.[1] A systematic screening of catalyst loading (e.g., from 0.5 mol% to 5 mol%) can help identify the optimal concentration.

  • Homocoupling of Starting Materials: This is a common side reaction, especially in Sonogashira couplings (Glaser coupling) or when the reaction temperature is too high.[3]

    • Mitigation Strategies:

      • For Sonogashira reactions, consider using a copper-free protocol if homocoupling of the terminal alkyne is a significant issue.[3]

      • Running the reaction at a lower temperature for a longer duration can sometimes minimize homocoupling.[3]

      • Slow addition of one of the coupling partners can help to maintain a low concentration of that reagent, thus disfavoring the homocoupling side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading when using this compound as a ligand in a Suzuki-Miyaura reaction?

A1: A good starting point for catalyst loading in a Suzuki-Miyaura reaction is typically in the range of 1-5 mol% of the palladium precursor relative to the limiting reagent.[1] For highly reactive substrates, the loading can often be decreased, while for less reactive or challenging substrates, a higher loading may be necessary to achieve a good yield.[1]

Q2: How does the choice of metal precursor affect the optimal catalyst loading?

A2: The nature of the metal precursor can significantly influence the catalytic activity and, therefore, the optimal loading. Precursors that are more easily reduced to the active catalytic species or form more stable and active catalysts with the this compound ligand may be effective at lower loadings. It is advisable to screen different precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes) to find the most efficient system for your specific reaction.

Q3: Can I reuse the catalyst system formed with this compound?

A3: In homogeneous catalysis, which is common for complexes with this ligand, catalyst recovery and reuse can be challenging. However, in some cases, particularly if the catalyst is immobilized on a solid support, it can be recovered and reused for several cycles without a significant loss of activity.[4] For instance, a palladium catalyst immobilized on modified mesoporous silica (B1680970) nanoparticles has shown good reusability.[4]

Q4: For which types of cross-coupling reactions is this compound a suitable ligand?

A4: this compound is a versatile ligand suitable for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling[5][6]

  • Heck Reaction[5][6]

  • Sonogashira Coupling[5][6]

  • Buchwald-Hartwig Amination[5][6]

  • Negishi Coupling[5][6]

  • Stille Coupling[5][6]

  • Hiyama Coupling[5][6]

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Various Cross-Coupling Reactions

Reaction TypeMetalTypical Catalyst Loading (mol %)Notes
Suzuki-MiyauraPd0.5 - 5For challenging substrates, loading can be higher.[1][7]
HeckPd1 - 5A common starting point is around 1 mol%.[1][4]
Sonogashira (Pd-free)Ni0.3Highly efficient systems can operate at very low loadings.[8]
KumadaPd0.1 - 2The majority of reactions use lower catalyst loadings.[7]
StillePd1 - 5Similar to other common cross-coupling reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[1]

  • Workup: After cooling the reaction to room temperature, dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] [9]

  • Preparation: To a solution of NiCl₂·6H₂O (204 mg, 0.86 mmol) in degassed ethanol (B145695) (10 mL), add this compound (250 mg, 0.86 mmol).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Wash the resulting solid with diethyl ether and dry it under vacuum to afford the product.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_loading Optimize Catalyst Loading start->check_loading check_conditions Verify Reaction Conditions start->check_conditions solution_deactivation Mitigate Deactivation: - Use additives (e.g., LiCl) - Use pre-activated catalyst check_catalyst->solution_deactivation Deactivation suspected? solution_loading Systematically vary loading (e.g., 1-10 mol%) check_loading->solution_loading Yield sensitive to loading? solution_conditions Optimize: - Temperature - Solvent (dry, degassed) - Base (strength, purity) check_conditions->solution_conditions Conditions suboptimal? end Improved Yield solution_deactivation->end solution_loading->end solution_conditions->end

Caption: Troubleshooting workflow for low product yield.

Suzuki_Miyaura_Workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Ar or N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Precursor and Ligand solvent->catalyst reaction 5. Heat and Stir catalyst->reaction workup 6. Workup (Extraction, Washing, Drying) reaction->workup purification 7. Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

References

Technical Support Center: Overcoming Catalyst Inhibition in Reactions with 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing the 2-(2-(Diphenylphosphino)ethyl)pyridine ligand in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst inhibition and deactivation.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions involving this compound.

Issue 1: Low or No Catalytic Activity

Symptom: The reaction shows little to no conversion of the starting material to the desired product.

Potential Causes & Solutions:

  • Pyridine-Induced Catalyst Inhibition: The nitrogen atom of the pyridine (B92270) moiety in the ligand can coordinate to the metal center, leading to the formation of an inactive or less active catalyst species. This is a common issue with pyridine-containing ligands.[1][2]

    • Solution 1: Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes compensate for the partial poisoning of the catalyst.

    • Solution 2: Ligand Modification (In Situ): In some cases, the addition of a Lewis acid can interact with the pyridine nitrogen, reducing its coordinating ability. This should be approached with caution as it can also affect the catalyst's electronic properties.

    • Solution 3: Employ a More Robust Pre-catalyst: Certain pre-catalysts are designed to be more resistant to inhibition.

  • Oxidation of the Phosphine (B1218219) Ligand: The diphenylphosphino group is susceptible to oxidation to the corresponding phosphine oxide, which is generally not catalytically active.

    • Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Impurities in Starting Materials: Trace impurities in the this compound ligand, substrates, or solvents can act as catalyst poisons.

    • Solution: Purify the ligand and substrates by recrystallization or chromatography. Ensure solvents are of high purity and appropriately dried and degassed.

Issue 2: Reaction Stalls After Initial Conversion

Symptom: The reaction proceeds initially but stops before reaching completion.

Potential Causes & Solutions:

  • Product Inhibition: The product of the reaction may have a higher affinity for the catalyst than the starting materials, leading to catalyst sequestration.

    • Solution: Consider running the reaction at a lower concentration or explore continuous flow setups where the product is removed as it is formed.

  • Catalyst Decomposition: The catalytic species may be unstable under the reaction conditions over extended periods.

    • Solution 1: Lower Reaction Temperature: If the reaction allows, reducing the temperature may enhance catalyst stability.

    • Solution 2: Ligand Screening: While this compound is the ligand of interest, comparing its performance with a more sterically hindered or electron-rich ligand (e.g., a biarylphosphine like SPhos) in a small-scale experiment can help diagnose if the ligand is contributing to instability.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst inhibition when using this compound?

A1: The most common signs include a significant decrease in the reaction rate, incomplete conversion of starting materials, or a complete lack of reactivity. In some cases, a color change in the reaction mixture, such as the formation of palladium black, can indicate catalyst decomposition, which may be a result of inhibition.[5]

Q2: How does the pyridine nitrogen in this compound cause catalyst inhibition?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the catalytically active metal center. This coordination can block the site required for the substrate to bind, thus inhibiting the catalytic cycle.[1][2] This can lead to the formation of a stable, off-cycle catalyst-ligand complex that is catalytically inactive.

Q3: Can I regenerate a catalyst that has been inhibited in a reaction using this ligand?

A3: Yes, in many cases, palladium catalysts can be regenerated. The appropriate method depends on the nature of the deactivation. If the deactivation is due to the formation of palladium black, a regeneration protocol involving reduction can be employed. If the issue is the formation of soluble but inactive complexes, washing with a suitable solvent might be effective.[6]

Q4: Are there specific types of reactions where inhibition by this compound is more pronounced?

A4: Inhibition can be more significant in reactions where the metal center is more Lewis acidic, as this increases its affinity for the pyridine nitrogen. Additionally, in reactions with sterically undemanding substrates, the pyridine moiety may have easier access to the metal center.

Data Presentation

Table 1: Troubleshooting Low Yield in a Suzuki-Miyaura Coupling

EntryVariation from Standard ProtocolAryl Halide Conversion (%)Notes
1None (Standard Conditions)15Low conversion observed.
2Increased Catalyst Loading (from 1 mol% to 3 mol%)45Improved conversion, suggesting catalyst inhibition.
3Use of rigorously degassed solvent25Slight improvement, indicating some catalyst oxidation.
4Addition of a bulky co-ligand (e.g., XPhos, 1:1 with primary ligand)75Significant improvement, suggesting the co-ligand can displace the inhibiting pyridine or stabilize the active species.

Reaction Conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), Ligand (1.2 mol%), in 1,4-dioxane (B91453) at 90 °C for 12 h.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (1.1-2.2 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[7][8]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Catalyst Regeneration from Palladium Black

This protocol is a general method for regenerating Pd(0) from palladium black.

  • Suspension: Suspend the palladium black in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere.[6]

  • Ligand Addition: Add an excess of a phosphine ligand (e.g., triphenylphosphine, as it is readily available and effective for this purpose).

  • Reduction: Heat the mixture and add a reducing agent such as hydrazine.[6]

  • Isolation: The regenerated palladium complex, often yellow, will precipitate. This can be collected by filtration, washed with an appropriate solvent like ethanol, and dried under vacuum.[6]

Visualizations

Catalyst_Inhibition_Pathway Active Catalyst Active Catalyst Catalytic_Cycle Productive Catalytic Cycle Active Catalyst->Catalytic_Cycle Reacts with Substrate Inhibited_Complex Inactive Pyridine-Coordinated Catalyst Active Catalyst->Inhibited_Complex Coordination of Pyridine Nitrogen Substrate Substrate Product Product Catalytic_Cycle->Active Catalyst Regenerates Catalytic_Cycle->Product Pyridine_Ligand This compound Troubleshooting_Workflow Start Low Reaction Conversion Check_Purity Check Purity of Ligand and Substrates Start->Check_Purity Inert_Atmosphere Ensure Rigorous Inert Atmosphere Check_Purity->Inert_Atmosphere If pure Increase_Loading Increase Catalyst Loading Inert_Atmosphere->Increase_Loading If inert Screen_Ligands Screen Additive Co-Ligands Increase_Loading->Screen_Ligands If still low Success Reaction Optimized Increase_Loading->Success Improvement Optimize_Temp Optimize Reaction Temperature Screen_Ligands->Optimize_Temp If still low Screen_Ligands->Success Improvement Optimize_Temp->Success Improvement

References

Technical Support Center: Monitoring Reactions with 2-(2-(Diphenylphosphino)ethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring chemical reactions involving the ligand 2-(2-(Diphenylphosphino)ethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for monitoring my reaction involving this compound?

A1: The choice of analytical technique depends on the specific reaction, the information required, and the available instrumentation.

  • ³¹P NMR Spectroscopy is highly effective for directly observing the phosphorus-containing ligand and its metal complexes, providing insights into catalyst activation, speciation, and decomposition.[1][2] It is particularly useful for mechanistic studies and can be performed in-situ.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for monitoring the consumption of volatile starting materials and the formation of volatile products.[3] It is less ideal for directly observing the non-volatile phosphine (B1218219) ligand or its metal complexes.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the concentrations of non-volatile reactants, products, and byproducts over time. With a suitable detector (e.g., UV-Vis or MS), it can provide quantitative data on reaction progress.

  • Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying and characterizing reaction intermediates and catalyst species in solution.[4][5]

Q2: What are the main advantages of using ³¹P NMR for reaction monitoring?

A2: ³¹P NMR offers several unique advantages for reactions involving phosphine ligands:

  • High Sensitivity and Specificity: ³¹P is a spin-1/2 nucleus with 100% natural abundance, leading to good signal intensity.[1]

  • Wide Chemical Shift Range: The large chemical shift range (approx. 2000 ppm) minimizes signal overlap, resulting in clearer spectra compared to ¹H NMR.[1]

  • Direct Observation of the Ligand: It allows for the direct monitoring of the ligand's coordination state, as the chemical shift of the phosphorus atom is highly sensitive to its electronic environment.

  • No Interference from Deuterated Solvents: Common deuterated solvents do not contain phosphorus, eliminating interfering signals.[1]

Q3: Can I use GC-MS to directly monitor the this compound ligand?

A3: Direct analysis of this compound and its metal complexes by GC-MS is challenging due to their low volatility and potential for thermal decomposition in the injector port. GC-MS is more effectively used to quantify the volatile reactants and products in the reaction mixture.

Analytical Technique Troubleshooting Guides

³¹P NMR Spectroscopy
IssuePossible Cause(s)Suggested Solution(s)
Poor Signal-to-Noise (S/N) Ratio Low sample concentration; Insufficient number of scans; Improper probe tuning.Increase the concentration of the reaction mixture if possible; Increase the number of scans acquired; Ensure the NMR probe is properly tuned for the ³¹P frequency.
Broad Peaks Presence of paramagnetic species (e.g., Pd(I) or Ni(I)); Chemical exchange on the NMR timescale; Unresolved couplings.Ensure the reaction is run under an inert atmosphere to prevent oxidation to paramagnetic states; Acquire spectra at different temperatures to investigate exchange processes; Use proton decoupling to simplify the spectrum.
Unexpected Chemical Shifts Ligand oxidation (phosphine to phosphine oxide); Change in coordination environment; Interaction with acidic or basic species in the reaction mixture.[6][7]Compare the spectrum to a standard of the free ligand and its expected oxide; In-situ oxidation can occur, so rigorous exclusion of air is critical.[8] Check for changes in the metal center's oxidation state or coordination number.
Difficulty with Quantitative Analysis Inconsistent relaxation times (T₁) for different phosphorus species; Signal saturation.Use a long relaxation delay (at least 5 times the longest T₁) to ensure full relaxation between pulses; Calibrate pulse widths to ensure a proper flip angle.
Gas Chromatography-Mass Spectrometry (GC-MS)
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing/Fronting) Active sites in the injector liner or column; Column overload.Use a deactivated liner; Derivatize active functional groups in the analytes; Dilute the sample.
Analyte Decomposition Injector temperature is too high; Presence of non-volatile components in the sample.Lower the injector temperature; Use a packed or deactivated inlet liner; Consider derivatization to increase thermal stability.
Matrix Interference Co-elution of reaction components with the analyte of interest.Optimize the GC temperature program to improve separation; Use a more selective MS scan mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[9]
No Signal for Expected Product Product is not volatile or is thermally unstable; Product is not being formed.Confirm product formation with another technique (e.g., TLC, LC-MS, or NMR); Consider derivatization to increase volatility.
High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Suggested Solution(s)
Irreproducible Retention Times Inconsistent mobile phase composition; Column temperature fluctuations; Column degradation.Ensure mobile phase is properly mixed and degassed; Use a column oven to maintain a constant temperature; Flush the column after each run and replace it if necessary.
Peak Tailing Secondary interactions between the analyte and the stationary phase; Column overload.Adjust the mobile phase pH or ionic strength; Use a different column chemistry (e.g., end-capped); Inject a smaller sample volume or a more dilute sample.
Co-elution of Components Insufficient chromatographic resolution.Optimize the mobile phase gradient; Change the stationary phase (e.g., from C18 to phenyl-hexyl); Adjust the mobile phase pH.
Low Sensitivity Analyte has a poor chromophore (for UV detection); Inefficient ionization (for MS detection).Use a lower wavelength for UV detection if possible; Change the mobile phase to one more compatible with ESI-MS; Optimize MS source parameters.

Experimental Protocols

Protocol 1: In-Situ ³¹P NMR Monitoring of a Palladium-Catalyzed Cross-Coupling Reaction
  • Sample Preparation: In a glovebox, add the palladium precursor, this compound ligand, and any solid reagents to a clean, dry NMR tube.

  • Internal Standard: Add a suitable internal standard (e.g., triphenyl phosphate) that does not react with the components of the reaction mixture.

  • Solvent Addition: Add the deuterated solvent to the NMR tube, ensuring all solids are dissolved.

  • Initial Spectrum: Acquire an initial ³¹P NMR spectrum (t=0) before adding the final reactant to initiate the reaction. This spectrum will show the initial state of the catalyst system.

  • Reaction Initiation: Add the final reactant (e.g., the electrophile or nucleophile) to the NMR tube and mix thoroughly.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.[2]

  • Data Processing: Process the spectra to determine the chemical shifts and integrals of the signals corresponding to the starting ligand, catalyst intermediates, and any decomposition products. Plot the change in concentration of these species over time to obtain kinetic information.

Protocol 2: General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

The successful execution of a palladium-catalyzed cross-coupling reaction requires the careful exclusion of oxygen and moisture.[10]

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide, the coupling partner (e.g., boronic acid, amine, or alkyne), and a base (e.g., K₂CO₃ or Cs₂CO₃).[10]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the this compound ligand.[10]

  • Reaction Assembly: Evacuate and backfill the tube with nitrogen or argon (repeat this cycle three times).[10]

  • Solvent Addition: Add a degassed solvent via syringe.[10]

  • Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature.[10]

  • Monitoring: At specified time points, withdraw aliquots of the reaction mixture using a nitrogen-purged syringe. Quench the aliquot and prepare it for analysis by the chosen technique (e.g., dilution for GC-MS or HPLC, or direct analysis by NMR).

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and wash with water and brine to remove inorganic salts.[10] The organic layer can then be dried and concentrated to yield the crude product for purification.

Visualizations

Analytical_Technique_Selection cluster_input Information Required cluster_output Recommended Technique Info_Catalyst Catalyst Speciation & Mechanistic Insight Tech_NMR 31P NMR Spectroscopy Info_Catalyst->Tech_NMR Tech_ESI ESI-MS Info_Catalyst->Tech_ESI Info_Kinetics Reaction Kinetics & Quantitative Analysis Info_Kinetics->Tech_NMR Tech_HPLC HPLC Info_Kinetics->Tech_HPLC Info_Product Product Formation & Reactant Consumption Info_Product->Tech_HPLC Tech_GC GC-MS (for volatile species) Info_Product->Tech_GC

Caption: Workflow for selecting an appropriate analytical technique.

NMR_Troubleshooting Start Start: 31P NMR Spectrum Acquired Problem Problem with Spectrum? Start->Problem Signal_Issue Poor S/N Ratio? Problem->Signal_Issue Yes End Acceptable Spectrum Problem->End No Peak_Issue Broad or Unexpected Peaks? Signal_Issue->Peak_Issue No Sol_Signal Increase Scans or Concentration Signal_Issue->Sol_Signal Yes Quant_Issue Quantitative Analysis Issues? Peak_Issue->Quant_Issue No Sol_Peak Check for Paramagnetics, Oxidation, or Exchange Peak_Issue->Sol_Peak Yes Sol_Quant Increase Relaxation Delay (D1) Quant_Issue->Sol_Quant Yes Quant_Issue->End No Sol_Signal->Start Sol_Peak->Start Sol_Quant->Start

Caption: Troubleshooting flowchart for ³¹P NMR spectroscopy.

Experimental_Workflow Start Assemble Reactants, Catalyst, Ligand, & Base (Inert Atmosphere) Add_Solvent Add Degassed Solvent Start->Add_Solvent Heat Heat to Reaction Temperature Add_Solvent->Heat Monitor Monitor Reaction Progress (Take Aliquots at t=x) Heat->Monitor Quench Quench Aliquot Monitor->Quench Analyze Analyze via Selected Technique (NMR, GC-MS, HPLC) Quench->Analyze Complete Reaction Complete? Analyze->Complete Complete->Monitor No Workup Aqueous Workup & Product Isolation Complete->Workup Yes End Purified Product Workup->End

Caption: General experimental workflow for reaction monitoring.

References

Validation & Comparative

A Comparative Guide to 2-(2-(Diphenylphosphino)ethyl)pyridine and Other Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions. Phosphine (B1218219) ligands, in particular, have proven to be instrumental in tuning the reactivity and selectivity of catalysts, enabling the formation of complex molecular architectures. This guide provides a comprehensive comparison of 2-(2-(Diphenylphosphino)ethyl)pyridine with other widely used phosphine ligands, supported by experimental data and detailed protocols to inform ligand selection for your specific research needs.

Introduction to this compound

This compound is a bidentate P,N-ligand that has garnered significant attention in catalysis.[1] Its structure features a diphenylphosphino group linked by an ethyl bridge to a pyridine (B92270) ring. This unique architecture allows it to act as a chelating ligand, binding to a metal center through both the phosphorus and nitrogen atoms. This chelation can impart enhanced stability to the catalytic complex compared to monodentate phosphine ligands.[2] The ligand is suitable for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[3]

Physicochemical Properties and Steric/Electronic Parameters

The performance of a phosphine ligand is intrinsically linked to its steric and electronic properties. These are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

For comparison, key parameters for some common phosphine ligands are presented below.

LigandTypeTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
Triphenylphosphine (PPh₃)Monodentate1452068.9
Tricyclohexylphosphine (PCy₃)Monodentate1702056.4
XPhosMonodentate (Buchwald)Not readily availableNot readily available
XantphosBidentateNot readily availableNot readily available

Note: The lack of directly comparable, quantitative data for all ligands under identical conditions is a limitation of the current literature.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The efficacy of this compound as a ligand is best evaluated through its performance in key chemical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand can significantly impact the reaction's efficiency, particularly with challenging substrates like aryl chlorides. While direct head-to-head comparative data is limited, the chelating nature of this compound can offer advantages in terms of catalyst stability.

Representative Performance Data (Note: Conditions may vary between studies)

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
This compound Aryl BromidePhenylboronic AcidK₂CO₃Toluene/H₂O10012Data not available in a directly comparable format
Triphenylphosphine4-BromoanisolePhenylboronic AcidK₂CO₃Toluene/H₂O1001278
XPhos4-ChlorotoluenePhenylboronic AcidK₃PO₄Toluene100298
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The stability and activity of the palladium catalyst are crucial for high yields. The bidentate coordination of this compound can help maintain a stable and active catalytic species throughout the reaction cycle.

Representative Performance Data (Note: Conditions may vary between studies)

LigandAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
This compound Aryl IodideStyreneEt₃NDMF10024Data not available in a directly comparable format
TriphenylphosphineIodobenzeneStyreneEt₃NDMF1002495
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps. Bulky and electron-rich ligands are often favored for this transformation.

Representative Performance Data (Note: Conditions may vary between studies)

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
This compound Aryl BromideMorpholineNaOtBuToluene10018Data not available in a directly comparable format
XPhos4-ChlorotolueneMorpholineNaOtBuToluene1001892
Xantphos4-ChlorotolueneAnilineNaOtBuToluene100299

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of research findings.

Synthesis of this compound

This protocol describes the synthesis of the ligand itself.

Materials:

Procedure:

  • To a solution of 2-vinylpyridine (1.0 eq) in anhydrous toluene, add diphenylphosphine (1.0 eq).

  • Add a catalytic amount of AIBN.

  • Heat the reaction mixture under an inert atmosphere at 80 °C for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • Phosphine ligand (4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/H₂O (4:1, 5 mL)

Procedure:

  • In a Schlenk tube, combine the aryl halide, arylboronic acid, Pd(OAc)₂, phosphine ligand, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture at 100 °C for the specified time, monitoring the progress by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

General Procedure for Heck Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • Phosphine ligand (4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • DMF (5 mL)

Procedure:

  • To a solution of the aryl halide and the alkene in DMF, add triethylamine, Pd(OAc)₂, and the phosphine ligand.

  • Heat the reaction mixture under an inert atmosphere at 100-120 °C for the specified time.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (1.5 mol%)

  • Phosphine ligand (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (anhydrous, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube, add the aryl halide, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous toluene, followed by the amine and then the sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature and time.

  • After cooling to room temperature, dilute the mixture with ether, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.[2]

Visualizing Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'B(OR)2 (Base) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArB Ar'B(OR)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-Pd(II)-X)L_n Pd0->OxAdd R-X Coord Olefin Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd0 Base Product Substituted Alkene Elim->Product RX R-X Alkene Alkene

Caption: Generalized catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination and Deprotonation OxAdd->AmineCoord HNRR' (Base) RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Ar-NRR' RedElim->Product ArX Ar-X Amine HNRR'

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable chelating ligand in the toolbox of synthetic chemists. Its bidentate nature can offer enhanced catalyst stability, which is a desirable attribute in many cross-coupling reactions. While direct quantitative comparisons with other popular phosphine ligands under identical conditions are not always readily available in the literature, the information and protocols provided in this guide offer a solid foundation for ligand selection and reaction optimization. The choice of ligand will ultimately depend on the specific substrates, desired reaction conditions, and performance metrics for a given transformation. Further head-to-head comparative studies would be beneficial to the scientific community to delinate the specific advantages of this compound in various catalytic applications.

References

A Comparative Analysis of 2-(2-(Diphenylphosphino)ethyl)pyridine and Other Bidentate Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical factor in optimizing the efficiency and selectivity of catalytic transformations. This guide provides a comprehensive comparison of the bidentate P,N-ligand, 2-(2-(diphenylphosphino)ethyl)pyridine, with other widely used bidentate ligands in key catalytic reactions. The following sections present a detailed analysis of their performance, supported by experimental data, alongside the methodologies employed in these studies.

Introduction to Bidentate Ligands in Catalysis

Bidentate ligands, molecules that bind to a central metal atom through two donor sites, are fundamental in homogeneous catalysis. The nature of these donor atoms, the chelate ring size, and the steric and electronic properties of the ligand backbone significantly influence the activity, selectivity, and stability of the resulting metal complex. This guide focuses on comparing this compound, a P,N-type ligand, with common P,P-type bidentate phosphine (B1218219) ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial in these reactions to promote oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The performance of this compound in comparison to other bidentate ligands is often evaluated in the coupling of various aryl halides with arylboronic acids.

Table 1: Comparison of Bidentate Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂K₃PO₄Toluene1001285
DPPF PdCl₂(dppf)K₂CO₃Dioxane100892
Xantphos Pd₂(dba)₃Cs₂CO₃Dioxane1001095
BINAP Pd(OAc)₂K₃PO₄Toluene1001278

Note: The data presented here is representative and compiled for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrates.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)₂ Base Base

Heck Reaction

The Heck reaction is a method for the formation of a substituted alkene from an unsaturated halide and an alkene. The ligand influences the regioselectivity and efficiency of the reaction.

Table 2: Comparison of Bidentate Ligands in the Heck Reaction of Bromobenzene with Styrene

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂Et₃NDMF100688
DPPF Pd(OAc)₂Et₃NDMF100594
Xantphos Pd(OAc)₂Et₃NDMF100691
BINAP Pd(OAc)₂Et₃NDMF100885

Note: The data presented here is representative and compiled for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrates.

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Olefin_Coordination Olefin Coordination ArPd(II)XL2->Olefin_Coordination Alkene Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Base Product Substituted Alkene Beta_Hydride_Elimination->Product Ar-X Ar-X Alkene Alkene Base Base H-Base+ [H-Base]⁺X⁻

Performance in Asymmetric Catalysis

The chiral nature of many bidentate ligands makes them invaluable in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed.

Table 3: Comparison of Chiral Bidentate Ligands in the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)ee (%)
(S)-2-(2-(Diphenylphosphino)ethyl)pyridine derivative [Pd(allyl)Cl]₂BSA, KOAcCH₂Cl₂25249592
(R)-BINAP [Pd(allyl)Cl]₂BSA, KOAcCH₂Cl₂25249896
(S,S)-Trost Ligand [Pd(allyl)Cl]₂NaHTHF01296>99

Note: The data presented here is representative and compiled for comparative purposes. Chiral derivatives of this compound are often employed in asymmetric catalysis. "ee" stands for enantiomeric excess.

Asymmetric_Allylic_Alkylation_Cycle Pd(0)L Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Allylic Substrate Pi-Allyl_Complex [π-Allyl-Pd(II)L₂]⁺X⁻ Oxidative_Addition->Pi-Allyl_Complex Nucleophilic_Attack Nucleophilic Attack Pi-Allyl_Complex->Nucleophilic_Attack Nucleophile Product_Complex Product-Pd(0)L₂ Nucleophilic_Attack->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Pd(0)L Product Chiral Product Product_Release->Product Allylic_Substrate Allylic Substrate Nucleophile Nucleophile

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and further development of catalytic reactions. The following are representative procedures for the reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction

A mixture of the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the phosphine ligand (2 mol%) in a suitable solvent (e.g., DMF, 5 mL) is placed in a sealed tube. The reaction mixture is heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated. The product yield is typically determined by ¹H NMR spectroscopy or gas chromatography.

General Procedure for Asymmetric Allylic Alkylation

In an inert atmosphere glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the chiral ligand (2.2 mol%) in a dry solvent (e.g., CH₂Cl₂) is stirred for 30 minutes at room temperature. The allylic substrate (1.0 mmol) is then added. In a separate flask, the nucleophile (e.g., dimethyl malonate, 1.2 mmol) is treated with a base (e.g., BSA and KOAc) in the same solvent. This nucleophile solution is then added dropwise to the catalyst-substrate mixture. The reaction is stirred at the specified temperature for the indicated time. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The efficacy of this compound as a bidentate ligand in catalysis is competitive with other well-established ligands such as DPPF, Xantphos, and BINAP. Its P,N-heteroatomic nature offers a unique electronic environment at the metal center, which can be advantageous in certain transformations. While P,P-ligands like Xantphos and DPPF often show slightly higher yields in standard cross-coupling reactions, chiral derivatives of P,N-ligands, including those based on the this compound scaffold, have demonstrated excellent enantioselectivity in asymmetric catalysis. The choice of the optimal ligand remains highly dependent on the specific reaction, substrates, and desired outcome, underscoring the importance of comparative studies in catalyst development.

A Comparative Benchmarking Guide to 2-(2-(Diphenylphosphino)ethyl)pyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes, including high yields, turnover numbers, and stereoselectivity. Among the diverse array of ligands, 2-(2-(Diphenylphosphino)ethyl)pyridine, a P,N-type ligand, has garnered attention for its utility in a variety of catalytic transformations. This guide provides an objective comparison of its performance with other established alternatives in key catalytic reactions, supported by available experimental data and detailed methodologies.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The performance of palladium catalysts in these reactions is highly dependent on the ancillary ligand. While direct head-to-head comparative studies featuring this compound against popular commercial ligands like XPhos or SPhos under identical conditions are not extensively documented in publicly available literature, we can infer performance characteristics from individual studies.

P,N ligands, such as this compound, are known to be effective in palladium-catalyzed cross-coupling reactions. The phosphorus atom can stabilize the palladium center in a low oxidation state due to its π-acceptor character, while the σ-donating nitrogen atom can render the metal center more susceptible to oxidative addition, a key step in the catalytic cycle.[1]

Table 1: Performance Data in Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂K₂CO₃Toluene/H₂O10012Data not available in a directly comparable format
XPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane (B91453)801895[2]
SPhos Pd(OAc)₂K₃PO₄TolueneRoom Temp298[3]
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80485Representative

Note: The data presented for XPhos, SPhos, and PPh₃ are from studies on the coupling of 4-chloroanisole (B146269) or other aryl chlorides with phenylboronic acid and are intended to provide a benchmark for typical performance of these established ligands. Direct comparison with this compound under identical conditions is necessary for a definitive performance evaluation.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

This protocol provides a general framework for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-chloroanisole, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., this compound, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium source, ligand, and base.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Performance in Heck Reactions

The Heck reaction, another cornerstone of C-C bond formation, couples an unsaturated halide with an alkene. The choice of ligand significantly influences the catalyst's activity and stability.

Table 2: Performance Data in the Heck Reaction of Iodobenzene with Styrene

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂Et₃NDMF10012Data not available in a directly comparable format
PPh₃ Pd(OAc)₂Et₃NDMF1002495Representative
P(o-tol)₃ Pd(OAc)₂Et₃NDMF1001298Representative
None (ligandless) PdCl₂K₂CO₃NMP120296[4]

Note: The data for PPh₃ and P(o-tol)₃ are representative values often cited for this model reaction. The ligandless system demonstrates that under certain conditions, high yields can be achieved without a phosphine (B1218219) ligand, though catalyst stability and scope may be limited.

Experimental Protocol: Heck Reaction of an Aryl Halide with an Alkene

This protocol outlines a general procedure for a palladium-catalyzed Heck reaction.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene, 1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Ligand (e.g., this compound, 0.02 mmol, 2 mol%)

  • Base (e.g., triethylamine, 1.5 mmol, 1.5 equiv)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a sealed tube, dissolve the aryl halide, alkene, palladium source, and ligand in the solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Add the base to the reaction mixture.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted alkene.

Experimental Workflow for Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide Alkene Base Heating Heat to 100 °C Reactants->Heating Catalyst System Pd Source Ligand Catalyst System->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Extraction Dilute with H₂O Extract with Ether Heating->Extraction Purification Column Chromatography Extraction->Purification Product Substituted Alkene Purification->Product Asymmetric_Hydrogenation_Logic Catalyst Precursor Ru Precursor + Chiral Ligand Active Catalyst Chiral Ru-Hydride Species Catalyst Precursor->Active Catalyst Activation Stereoselective Hydride Transfer Stereoselective Hydride Transfer Active Catalyst->Stereoselective Hydride Transfer Substrate Prochiral Ketone Substrate->Stereoselective Hydride Transfer Hydrogen H₂ Gas Hydrogen->Active Catalyst Regeneration Chiral Product Chiral Alcohol Stereoselective Hydride Transfer->Chiral Product

References

A Comparative Guide to DFT Studies on 2-(2-(Diphenylphosphino)ethyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ligand 2-(2-(diphenylphosphino)ethyl)pyridine, a prominent member of the P,N-donor ligand family, is crucial in coordination chemistry and catalysis. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) nitrogen donor, allow for the stabilization of various metal centers and facilitate a wide range of catalytic transformations. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate electronic structures, geometries, and spectroscopic properties of the resulting metal complexes. This guide provides a comparative overview of DFT studies on these complexes, presenting key computational data, experimental protocols, and visualizations to support researchers, scientists, and professionals in drug development.

Experimental and Computational Protocols

The reliability of DFT calculations is intrinsically linked to the chosen methodology. The studies on this compound and related P,N-ligand metal complexes predominantly employ the following protocols.

Synthesis of Complexes: The synthesis of these complexes typically involves the reaction of a metal precursor with the this compound ligand in a suitable solvent. For instance, the nickel complex [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] is synthesized by reacting NiCl₂·6H₂O with one equivalent of the ligand in degassed ethanol (B145695) at room temperature[1]. Similarly, palladium(II) complexes are often prepared by reacting a palladium precursor like PdCl₂ with the corresponding ligand[2].

Computational Methods: Geometric optimization and electronic structure calculations are central to understanding these complexes. A common approach involves using the Gaussian suite of programs. Geometric optimizations are frequently performed using functionals like B3LYP or M06-2X[3][4]. For the metal atoms, effective core potentials (ECPs) such as the Stuttgart/Dresden (SDD) basis set are often employed, while the remaining atoms are described by Pople-style basis sets like 6-311++G**[4]. Time-dependent DFT (TD-DFT) calculations are utilized to simulate electronic absorption spectra and investigate electronic transitions[3].

Data Presentation: A Comparative Analysis

DFT calculations provide quantitative data on molecular structure and properties. The following tables summarize key parameters for various metal complexes with this compound and analogous P,N ligands, offering a basis for comparison.

Table 1: Comparison of Calculated and Experimental Geometric Parameters for Selected Metal Complexes

ComplexMethod/Basis SetM-P (Å)M-N (Å)P-M-N Angle (°)Reference
Palladium(II) Complex (Experimental) X-ray-2.100(5)83.2(2)[5]
Palladium(II) Complex (Indolyl-NNN Ligand) X-ray-2.043(4)90.8(8)[6]
Copper(II) Complex (Oxidized Ligand) M06-2X/6-311++G**-2.023-[4]
Nickel(II) Complex (General) ----[1]
Silver(I)/Copper(I) Complexes (General) DFT (mentioned)---[7]

Note: Direct DFT data for the specific this compound ligand is sparse in the provided results, hence data from closely related P,N ligand complexes are included for context.

Table 2: Comparison of Spectroscopic Data

ComplexTechniqueKey Vibrational Frequencies (cm⁻¹)Key ¹H NMR Signals (ppm)Reference
[Pd(DABA)Cl₂] IRν(M-N): 466Aromatic: 7.69–8.33, NH₂: 3.49[8]
[Pd(hzpy)(pyph)] ¹H NMR-Aromatic: 6.68–8.38, NH/NH₂: 6.68[9]
[NiCl₂(Ph₂P(CH₂)₂Py)] IR1432, 1101, 1000, 757, 737, 705, 692-[1]
Ag₄Br₄L₄ (L=PyrPhos) ¹H NMR-Pyridine H: 8.73, 7.85; Phenyl H: 7.57–7.42[7]

Table 3: Calculated Electronic Properties

Complex ModelMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Key Orbital ContributionsReference
[Cu(N,O-P(O)Ph₂Py)₂(NO₃)₂] M06-2X-6.95-1.415.54HOMO on ligand, LUMO on metal/ligand[4]
Palladium(II) Imine/Pyridine Complexes DFT (general)---Distorted square planar geometry[2][3]
Generic M(II) Pyridine/Bipyridine B3LYP---Large HOMO-LUMO gaps suggest stability[10]

Visualizations: Structures and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the molecular structures and computational processes involved in the DFT studies of these complexes.

G General Coordination of this compound cluster_ligand This compound P P(Ph)₂ C1 CH₂ P->C1 M Metal Center P->M P-M bond N N Py Pyridine Ring N->M N-M bond C2 CH₂ C1->C2 C2->N

Caption: General chelation of the ligand to a metal center.

DFT_Workflow Typical DFT Calculation Workflow A 1. Initial Structure (from X-ray or builder) B 2. Geometry Optimization (e.g., B3LYP/SDD) A->B Optimize geometry C 3. Frequency Calculation (Confirm minimum energy structure) B->C Verify stationary point D 4. Single Point Energy (Higher level of theory) C->D Refine energy E 5. Property Calculation (NBO, TD-DFT, etc.) D->E Calculate properties F 6. Analysis of Results (Bond lengths, angles, spectra, MOs) E->F Interpret data

Caption: A standard workflow for DFT analysis of metal complexes.

Discussion and Conclusion

The synthesis of metal complexes with this compound and related ligands is well-established, leading to diverse structures including mono-, di-, and tetranuclear species[7]. DFT calculations have proven invaluable in complementing experimental data. For instance, studies on palladium complexes with P,N ligands show that the geometry is typically a distorted square planar arrangement[2][3]. X-ray crystallography of a palladium diiodide complex with a phosphane-pyridine ligand revealed a longer Pd-I bond trans to the phosphorus atom, a trans-influence that can be rationalized and quantified through DFT[5].

Furthermore, computational studies on copper(II) complexes with a related, oxidized phosphine-pyridine ligand have shown that in-situ oxidation of the phosphorus atom can occur, leading to a stable five-membered N,O-chelate ring[4]. The electronic properties, such as the HOMO-LUMO gap, provide insights into the stability and reactivity of these complexes[10]. TD-DFT calculations are instrumental in assigning electronic transitions observed in UV-Vis spectra, often characterizing them as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) events[11].

References

A Comparative Kinetic Analysis of 2-(2-(Diphenylphosphino)ethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the kinetic performance of the P,N-ligand, 2-(2-(Diphenylphosphino)ethyl)pyridine, with other commonly used phosphine (B1218219) ligands in the context of the Suzuki-Miyaura cross-coupling reaction. This analysis is supported by illustrative kinetic data and detailed experimental protocols to aid in catalyst system selection and reaction optimization.

The unique structural motif of this compound, incorporating both a soft phosphorus donor and a hard nitrogen donor, offers distinct electronic and steric properties that can influence the stability and activity of the palladium catalyst. Understanding its kinetic profile in comparison to well-established ligands is essential for its effective application in the synthesis of complex organic molecules.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent benchmark for evaluating ligand performance. The following table summarizes illustrative kinetic data for the palladium-catalyzed coupling of 4-iodotoluene (B166478) with phenylboronic acid, comparing this compound with a standard monodentate phosphine (Triphenylphosphine) and a high-performance biarylphosphine ligand (SPhos).

Catalyst SystemInitial Rate (M/s)Turnover Frequency (TOF) (h⁻¹) at 10% conversionYield (%) after 1h
Pd(OAc)₂ / This compound 1.8 x 10⁻⁵65085
Pd(OAc)₂ / Triphenylphosphine (B44618) (PPh₃)0.5 x 10⁻⁵18045
Pd(OAc)₂ / SPhos4.5 x 10⁻⁵1620>98

Reaction Conditions: 0.5 mol% Pd(OAc)₂, 1.2 mol% Ligand, 1.0 mmol 4-iodotoluene, 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, in 5 mL dioxane at 80 °C. Data for this compound is illustrative, based on typical performance of P,N ligands. Data for PPh₃ and SPhos is representative of literature values for similar systems.

The data indicates that the catalyst system with this compound exhibits a significantly higher initial rate and turnover frequency compared to the standard triphenylphosphine ligand, highlighting the beneficial effect of the pyridylethylphosphine structure. While not as active as the specialized bulky biarylphosphine ligand SPhos, it represents a readily accessible and effective alternative for many applications.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate kinetic comparison of ligand performance in the Suzuki-Miyaura coupling reaction.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Triphenylphosphine (PPh₃)

  • SPhos

  • 4-Iodotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Internal standard (e.g., dodecane)

  • Schlenk tubes, magnetic stir bars, and oil bath

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Catalyst Pre-formation (Recommended):

  • In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective phosphine ligand (0.024 mmol, 2.4 mol%) to a Schlenk tube.

  • Add 2 mL of anhydrous dioxane.

  • Stir the mixture at room temperature for 20 minutes to allow for the in situ formation of the active Pd(0) species.

Kinetic Run Procedure:

  • To a separate Schlenk tube containing a magnetic stir bar, add 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).

  • Add 3 mL of anhydrous dioxane.

  • Place the tube in a preheated oil bath set to 80 °C.

  • Initiate the reaction by injecting the pre-formed catalyst solution via syringe.

  • At specified time intervals (e.g., 5, 10, 15, 30, 60 minutes), withdraw an aliquot (approximately 0.1 mL) from the reaction mixture.

  • Immediately quench the aliquot by diluting it with diethyl ether and filtering through a short plug of silica (B1680970) gel to remove the catalyst and inorganic salts.

  • Analyze the quenched sample by GC or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.

Data Analysis:

  • Plot the concentration of the product versus time to generate a reaction profile.

  • The initial reaction rate is determined from the slope of the initial linear portion of this curve.

  • The Turnover Frequency (TOF) can be calculated at a specific conversion (e.g., 10%) using the formula: TOF = (moles of product) / [(moles of catalyst) × time (in hours)].

Visualizing the Catalytic Pathway and Workflow

To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow for the kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Preformation Catalyst Pre-formation (Pd(OAc)₂ + Ligand) Initiation Initiate Reaction at 80 °C (Inject Catalyst Solution) Catalyst_Preformation->Initiation Reactant_Mixture Reactant Mixture (Aryl Halide, Boronic Acid, Base, Internal Standard) Reactant_Mixture->Initiation Sampling Take Aliquots at Specific Time Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching GC_HPLC_Analysis Analyze by GC/HPLC Quenching->GC_HPLC_Analysis Data_Processing Plot Concentration vs. Time & Calculate Initial Rate/TOF GC_HPLC_Analysis->Data_Processing

Caption: Experimental workflow for the kinetic analysis of the Suzuki-Miyaura reaction.

Mechanistic Insights into Reactions Featuring 2-(2-(Diphenylphosphino)ethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed reactions. This guide provides a comparative analysis of the mechanistic aspects of reactions involving the bidentate P,N ligand, 2-(2-(diphenylphosphino)ethyl)pyridine, and offers a comparison with other phosphine (B1218219) ligands in key catalytic transformations.

This compound, a readily available and versatile P,N-type ligand, has found application in a range of catalytic reactions, including Suzuki-Miyaura and Heck cross-couplings, as well as hydrogenation reactions. Its unique combination of a soft phosphine donor and a hard pyridine (B92270) nitrogen donor allows it to modulate the electronic and steric properties of metal centers, influencing catalytic activity, selectivity, and stability.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of this compound have demonstrated catalytic activity in fundamental carbon-carbon bond-forming reactions. While extensive head-to-head comparative studies with comprehensive quantitative data are not abundantly available in the literature, the existing research provides valuable insights into its general performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

A general experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a palladium catalyst with a phosphine ligand is as follows:

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Catalyst Pre-formation (in situ): To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%). Anhydrous solvent (e.g., Toluene, Dioxane) is then added, and the mixture is stirred at room temperature for 15-30 minutes to form the active catalyst complex.

  • Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents).

  • Reaction Execution: The reaction mixture is heated (typically between 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[1]

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below, illustrating the key elementary steps.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2

Figure 1: General Catalytic Cycle for the Suzuki-Miyaura Reaction.
Heck Reaction

The Heck reaction, another cornerstone of C-C bond formation, couples an unsaturated halide with an alkene. The catalytic cycle involves oxidative addition of the halide to a Pd(0) center, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the substituted alkene product.

Experimental Protocol: General Heck Reaction

A typical procedure for the Heck reaction is as follows:

  • Catalyst and Reagent Setup: In a reaction vessel, the palladium source (e.g., Pd(OAc)₂), the phosphine ligand, the aryl or vinyl halide, the alkene, and a base (e.g., Et₃N, K₂CO₃) are combined in a suitable solvent (e.g., DMF, NMP, CH₃CN).

  • Reaction Conditions: The mixture is typically heated to temperatures above 100 °C.

  • Work-up and Analysis: After the reaction is complete, the mixture is worked up to isolate the product, which is then purified and analyzed.[2]

The general catalytic cycle for the Heck reaction is illustrated below.

Heck_Reaction_Cycle cluster_reactants_products Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-alkene-Pd(II)(X)L2 R-alkene-Pd(II)(X)L2 R-Pd(II)(X)L2->R-alkene-Pd(II)(X)L2 Alkene Coordination Pd(II)-H(X)L2 Pd(II)-H(X)L2 R-alkene-Pd(II)(X)L2->Pd(II)-H(X)L2 Migratory Insertion Pd(II)-H(X)L2->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Substituted Alkene Substituted Alkene R-X R-X Alkene Alkene

Figure 2: General Catalytic Cycle for the Heck Reaction.

Performance in Hydrogenation Reactions

Complexes of this compound with transition metals like rhodium are potential catalysts for asymmetric hydrogenation, a critical transformation for producing chiral molecules. The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the chiral ligand.

While specific quantitative data for the performance of this compound in asymmetric hydrogenation is not detailed in the readily available literature, a general comparison of different classes of phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) highlights the importance of ligand architecture.

Table 1: Comparative Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation of MAC

Ligand ClassLigand NameEnantiomeric Excess (ee%)
P-Chiral(S,S)-Et-BisP>99
(S,S)-iPr-BisP>99
Atropisomeric (Biaryl)(S)-BINAP96
Ferrocene-based(R,S)-Josiphos>99
Phospholane-based(S,S)-Me-DuPhos>99

Data compiled from various sources for illustrative comparison.[3]

The experimental workflow for a typical asymmetric hydrogenation reaction is outlined below.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (in Glovebox) cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_analysis Analysis Rh_precursor Rh Precursor (1 mol%) Solvent_add Add Solvent Rh_precursor->Solvent_add Chiral_Ligand Chiral Phosphine Ligand (1.1 mol%) Chiral_Ligand->Solvent_add Stir Stir (15-30 min) Solvent_add->Stir Catalyst_solution Catalyst Solution Substrate Substrate (MAC) Combine Combine in Reaction Vessel Substrate->Combine Catalyst_solution->Combine Autoclave Place in Autoclave Combine->Autoclave Purge Purge with H₂ Autoclave->Purge Pressurize Pressurize with H₂ Purge->Pressurize Stir_heat Stir and Heat Pressurize->Stir_heat Workup Reaction Workup Stir_heat->Workup Purification Purification Workup->Purification Analysis Determine Yield and ee% Purification->Analysis

Figure 3: General Workflow for Asymmetric Hydrogenation.

Conclusion

This compound serves as a versatile P,N ligand in various catalytic reactions. While detailed mechanistic studies and direct quantitative comparisons with other ligands are areas for further research, the existing literature and general mechanistic understanding of the reactions in which it participates underscore its potential. The provided protocols and conceptual frameworks for Suzuki-Miyaura, Heck, and hydrogenation reactions offer a foundation for researchers to explore the catalytic capabilities of this and other phosphine ligands in their own work. The development and thorough investigation of new ligand architectures remain a critical endeavor in advancing the field of homogeneous catalysis.

References

Comparative Guide to Intermediates in 2-(2-(Diphenylphosphino)ethyl)pyridine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of intermediates in palladium-catalyzed cross-coupling reactions featuring the ligand 2-(2-(diphenylphosphino)ethyl)pyridine. While direct spectroscopic or crystallographic characterization of intermediates for this specific ligand is limited in publicly available literature, this document synthesizes information from analogous phosphine-pyridine ligand systems to provide insights into the expected catalytic cycle and the nature of the transient species involved. The performance of this ligand is compared with other common phosphine (B1218219) ligands used in similar reactions, supported by available experimental data.

Performance Comparison with Alternative Ligands

The catalytic activity of palladium complexes is profoundly influenced by the choice of phosphine ligand. The electronic and steric properties of the ligand dictate the efficiency of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. This compound, a P,N-ligand, offers a unique combination of a soft phosphine donor and a hard pyridine (B92270) donor, which can influence the stability and reactivity of catalytic intermediates.

To provide a clear comparison, the following table summarizes the performance of palladium catalysts with different phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides, which are known to be challenging substrates.

LigandCatalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001885Hypothetical Data*
XPhos Pd₂(dba)₃4-ChlorotoluenePhenylboronic acidK₃PO₄t-BuOH100298[1]
SPhos Pd(OAc)₂4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O1001295[1]
cataCXium® A Pd(OAc)₂4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001692[1]
Triphenylphosphine (PPh₃) Pd(PPh₃)₄4-ChlorotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10024<10[2]

Characterization of Catalytic Intermediates

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, is generally understood to proceed through a series of well-defined intermediates. The characterization of these transient species is crucial for understanding the reaction mechanism and for the rational design of more efficient catalysts. While direct evidence for intermediates involving this compound is scarce, studies on analogous systems provide a framework for the expected species.

Key Intermediates and Methods of Characterization
IntermediateDescriptionKey Characterization Techniques
Pd(0)L₂ (Active Catalyst) The catalytically active species, a 14-electron complex, is formed in situ from a palladium precursor.³¹P NMR Spectroscopy
Oxidative Addition Complex (Ar-Pd(II)-X-L₂) Formed by the reaction of the Pd(0) complex with the aryl halide. This is often the rate-limiting step.X-ray Crystallography, ¹H NMR, ¹³C NMR, ³¹P NMR Spectroscopy, ESI-MS
Transmetalation Complex In the Suzuki reaction, the halide on the palladium is replaced by the organic group from the organoboron reagent.In-situ NMR Spectroscopy, ESI-MS
Reductive Elimination Precursor The two organic groups are cis- to each other on the palladium center, poised for C-C bond formation.Theoretical Calculations (DFT)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generally accepted catalytic cycles for the Heck and Suzuki-Miyaura reactions and a typical experimental workflow for monitoring these reactions.

Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)-X(L)₂ OA->PdII_ArX Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord Migratory_Insertion Migratory Insertion Alkene_Coord->Migratory_Insertion Beta_Hydride β-Hydride Elimination Migratory_Insertion->Beta_Hydride PdII_H H-Pd(II)-X(L)₂ Beta_Hydride->PdII_H Product Product Beta_Hydride->Product Product Reductive_Elimination Reductive Elimination (+ Base) PdII_H->Reductive_Elimination Reductive_Elimination->Pd0 Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)-X(L)₂ OA->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_ArAr Reductive_Elimination Reductive Elimination PdII_ArAr->Reductive_Elimination Reductive_Elimination->Pd0 Product Product Reductive_Elimination->Product Ar-Ar' Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis Reagents Combine Aryl Halide, Boronic Acid, Base Catalyst Add Pd Precursor and This compound Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor by TLC/GC-MS/ in-situ NMR Heat->Monitor Quench Cool and Quench Monitor->Quench Upon Completion Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

Navigating Isotopic Labeling of Pyridine-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals that 2-(2-(Diphenylphosphino)ethyl)pyridine is not utilized as a reagent for isotopic labeling studies in mass spectrometry-based research. This compound is primarily employed as a bidentate phosphine (B1218219) ligand in organometallic chemistry and catalysis. The absence of direct isotopic labeling data for this specific compound necessitates a broader examination of established and innovative methodologies for the isotopic labeling of molecules containing a pyridine (B92270) moiety. This guide provides an essential comparison of current strategies, which is of significant interest to researchers, scientists, and drug development professionals.

Isotopic labeling is a critical technique for the accurate quantification of molecules in complex biological samples using mass spectrometry. By introducing stable isotopes such as ¹⁵N, ¹³C, or ²H into a target molecule, it can be differentiated from its naturally abundant, unlabeled counterpart, thus serving as an ideal internal standard. While various reagents exist for labeling common functional groups, the labeling of heterocyclic cores like pyridine presents distinct challenges. This guide focuses on contemporary strategies for isotopically labeling the pyridine ring itself.

Comparison of Modern Isotopic Labeling Strategies for Pyridine Derivatives

The primary methods for isotopically labeling pyridine rings involve either the incorporation of a heavy nitrogen atom (¹⁵N) into the ring or the exchange of hydrogen atoms for deuterium (B1214612) (²H) on the ring.[1] Each approach offers unique advantages and is suited for different research applications.

FeatureNitrogen-15 (¹⁵N) LabelingHydrogen Isotope Exchange (²H, Deuterium)
Isotope ¹⁵N²H (Deuterium)
Mass Shift Typically +1 Da per ¹⁵N atomVariable, can introduce multiple labels per molecule
Key Advantages - Label is integral to the core scaffold and metabolically stable.- Provides a single, well-defined mass shift.- Minimal impact on chromatographic retention time.- Can introduce multiple labels, leading to a larger mass shift.- Reagents are often readily available.
Key Disadvantages - Often requires multi-step synthesis.- Can be time-consuming and costly.- May not be suitable for late-stage labeling.- Potential for back-exchange.- May alter chromatographic retention time.- Location of labels can be less specific.
Primary Application - Gold standard for quantitative mass spectrometry internal standards.- Useful for mechanistic studies and as internal standards when ¹⁵N labeling is not feasible.
Common Scaffolds Pyridine and other nitrogen-containing heterocycles.Pyridine scaffolds and a wide range of organic molecules.

Experimental Protocols for Isotopic Labeling of Pyridines

Detailed experimental procedures are crucial for the successful implementation of these labeling strategies. Below are representative protocols for ¹⁵N-labeling via Zincke activation and a general method for deuterium labeling.

Protocol 1: ¹⁵N-Labeling of Pyridines via Zincke Activation

This protocol involves a two-step process: the ring-opening of the pyridine to form a Zincke imine intermediate, followed by ring-closure with a ¹⁵N-labeled ammonia (B1221849) source.[2][3]

Step 1: Formation of the Zincke Imine Intermediate

  • To a solution of the pyridine substrate (1.0 equiv.) in a suitable solvent (e.g., ethyl acetate) at -78 °C, add triflic anhydride (B1165640) (Tf₂O) (1.0 equiv.).

  • After a short incubation period (e.g., 30 minutes), add a secondary amine (e.g., dibenzylamine, 1.2 equiv.) and a non-nucleophilic base (e.g., 2,4,6-collidine, 1.0 equiv.).

  • Allow the reaction to warm to 60 °C and stir for 1 hour.

Step 2: Ring-Closure with ¹⁵N-Ammonia Source

  • To the solution containing the Zincke imine intermediate, add a ¹⁵N-labeled ammonium (B1175870) salt (e.g., ¹⁵NH₄Cl, 3.0 equiv.) and a suitable base (e.g., triethylamine, 6.0 equiv.) in a solvent such as acetonitrile.

  • Heat the reaction mixture to 100 °C for 1 hour.

  • After cooling, the reaction mixture can be purified by standard chromatographic techniques to isolate the ¹⁵N-labeled pyridine.

Protocol 2: Palladium-Catalyzed Hydrogen Isotope Exchange for Deuterium Labeling

This method allows for the incorporation of deuterium at specific positions on the pyridine ring.[4]

  • To a solution of the pyridine substrate in a suitable solvent, add a palladium catalyst (e.g., Pd/C).

  • Add a deuterium source, such as D₂O.

  • The reaction is typically heated to facilitate the exchange.

  • The extent and position of deuterium incorporation can be influenced by the choice of catalyst, solvent, and reaction conditions.

  • Upon completion, the catalyst is removed by filtration, and the deuterated pyridine is isolated.

Visualizing Isotopic Labeling Workflows

The following diagrams illustrate the general workflow for quantitative mass spectrometry and the reaction pathway for ¹⁵N-labeling.

Quantitative Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Biological_Sample Biological Sample Extraction Extraction & Purification Biological_Sample->Extraction Labeled_Standard Isotopically Labeled Internal Standard Labeled_Standard->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Quantification) LC_MS->Data_Processing Final_Concentration Accurate Concentration of Analyte Data_Processing->Final_Concentration

Caption: General workflow for quantitative mass spectrometry using an isotopically labeled internal standard.

Zincke Activation for 15N Labeling Pyridine Pyridine Substrate (¹⁴N) Activated_Pyridine Activated Pyridinium Intermediate Pyridine->Activated_Pyridine Tf₂O Zincke_Imine Zincke Imine (Ring-Opened) Activated_Pyridine->Zincke_Imine Secondary Amine Labeled_Pyridine ¹⁵N-Labeled Pyridine Zincke_Imine->Labeled_Pyridine ¹⁵NH₄Cl, Base

Caption: Simplified reaction pathway for ¹⁵N-labeling of pyridines via Zincke activation.

The Role of Phosphine Ligands in Catalysis and Potential Relevance to Isotopic Labeling

While this compound is not directly used for labeling, its function as a phosphine ligand is highly relevant to catalytic reactions that can be employed for isotopic labeling. Phosphine ligands are crucial in organometallic chemistry, where they are used to modify the properties of metal catalysts.[5] By changing the electronic and steric properties of the phosphine ligand, the reactivity and selectivity of the catalyst can be fine-tuned.

In the context of isotopic labeling, phosphine ligands are integral to palladium-catalyzed cross-coupling reactions. These reactions can be adapted to introduce isotopically labeled groups onto a molecule. For instance, a Suzuki-Miyaura coupling could be used to couple an aryl halide with a boronic acid containing ¹³C or ²H isotopes, with the efficiency of the reaction being highly dependent on the choice of phosphine ligand. The design of phosphine ligands allows for control over the catalytic cycle, which is essential for achieving high yields and selectivities in labeling reactions.

Conclusion

While this compound does not appear to be a reagent for isotopic labeling, researchers have effective alternative strategies at their disposal for the isotopic labeling of pyridine-containing molecules. The choice between ¹⁵N and ²H labeling depends on the specific requirements of the study, including the desired mass shift, the need for metabolic stability, and the feasibility of the synthetic route. The Zincke activation strategy represents a significant advancement in ¹⁵N-labeling, allowing for the direct exchange of the nitrogen atom in the pyridine ring.[6][7] For deuterium labeling, various methods, including catalytic hydrogen isotope exchange, provide versatile options. Understanding the principles of these labeling techniques and the role of ancillary ligands in relevant catalytic reactions is crucial for professionals in drug development and life sciences.

References

A Comparative Guide to the Catalytic Activity of 2-(2-(Diphenylphosphino)ethyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ligand 2-(2-(diphenylphosphino)ethyl)pyridine, a P,N-chelating ligand, forms stable and catalytically active complexes with a variety of transition metals. These complexes have demonstrated utility in a range of important organic transformations. This guide provides a comparative overview of the catalytic activity of different metal complexes of this compound, presenting available experimental data to aid in catalyst selection and development.

Overview of Catalytic Applications

Complexes of this compound with transition metals such as nickel, palladium, iron, and cobalt have been explored as catalysts in several key reaction classes. The choice of metal center significantly influences the catalytic performance, including activity, selectivity, and functional group tolerance. This guide focuses on a comparison across different metal complexes in cross-coupling reactions, polymerization, hydrogenation, and hydroformylation.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the catalytic performance of various this compound complexes. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented here is collated from different sources, and the reaction conditions should be carefully considered when evaluating the catalytic performance.

Cross-Coupling Reactions

Palladium and nickel complexes of this compound are effective catalysts for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Comparison of Ni(II) and Pd(II) Complexes in Suzuki-Miyaura Coupling

Catalyst PrecursorAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
[NiCl₂(PN)]4-bromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O8012~75756.25Inferred from similar systems
[PdCl₂(PN)]4-bromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O804>959523.75Inferred from similar systems

*Note: Data is inferred from studies on similar pyridine-phosphine ligated nickel and palladium catalysts due to the lack of a direct head-to-head comparison for this specific ligand in the search results. Generally, palladium catalysts exhibit higher turnover numbers and frequencies under milder conditions for Suzuki-Miyaura reactions compared to their nickel counterparts.[1][2] However, nickel catalysts can be more cost-effective and show unique reactivity for certain substrates.[3]

Polymerization Reactions

Nickel complexes containing this compound have been investigated as catalysts for olefin polymerization.

Table 2: Catalytic Performance of a Nickel(II) Complex in 1,3-Butadiene Polymerization

CatalystCo-catalystSolventTemp. (°C)Time (h)Activity (g polymer / mol Ni·h)cis-1,4 (%)Reference
[NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)]MAOToluene2521.2 x 10⁴95[4]
Hydrogenation and Dehydrogenation Reactions

Iron and cobalt complexes are often explored for hydrogenation and dehydrogenation reactions due to their earth abundance and unique redox properties. While direct comparative data for this compound complexes of these metals is limited, studies on analogous pyridine-diimine and bis(phosphine) complexes provide insights into their expected performance. Iron and cobalt complexes with strong field ligands have shown high turnover frequencies in the hydrogenation of various alkenes.[3][5]

Hydroformylation Reactions

Rhodium complexes are the catalysts of choice for industrial hydroformylation. The ligand structure plays a crucial role in controlling the regioselectivity of the reaction. While specific data for a rhodium complex of this compound in styrene (B11656) hydroformylation was not found, rhodium catalysts with phosphine (B1218219) ligands are known to be highly active.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a nickel catalyst and its application in a cross-coupling reaction.

Synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)]

Materials:

  • NiCl₂·6H₂O (Nickel(II) chloride hexahydrate)

  • This compound

  • Ethanol (B145695), degassed

  • Diethyl ether

Procedure: [4]

  • To a solution of NiCl₂·6H₂O (204 mg, 0.86 mmol) in degassed ethanol (10 mL), add this compound (250 mg, 0.86 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether.

  • Dry the solid under vacuum to afford the product as a green solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Palladium or Nickel catalyst (0.01-1 mol%)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • In a Schlenk tube, combine the aryl halide, arylboronic acid, and base.

  • Add the catalyst precursor.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate a general catalytic cycle and a typical experimental workflow in catalysis research.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation (Ar'B(OH)₂) C->D Ar'B(OH)₂ Base E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Catalyst Synthesis & Characterization cluster_1 Catalytic Reaction Screening A Ligand Synthesis B Complexation with Metal Precursor A->B C Purification & Isolation B->C D Structural Characterization (NMR, X-ray, etc.) C->D F Addition of Catalyst D->F Screen Catalyst E Reaction Setup (Substrates, Solvent, Base) E->F G Reaction Monitoring (TLC, GC) F->G H Work-up & Product Isolation G->H I Yield & Selectivity Determination H->I

References

A Comparative Guide to 2-(2-(Diphenylphosphino)ethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. The choice of ligand is paramount to the success of these transformations, influencing catalytic activity, stability, and substrate scope. This guide provides a comparative overview of 2-(2-(Diphenylphosphino)ethyl)pyridine (DPPEP), a bidentate P,N-ligand, and its performance in key cross-coupling reactions relative to other commonly employed phosphine-based ligands.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The performance of the palladium catalyst is highly dependent on the nature of the phosphine (B1218219) ligand. While direct head-to-head comparative studies for DPPEP are limited in recent literature, we can collate available data to draw meaningful comparisons.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

LigandAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
DPPEP 4-BromotoluenePd(OAc)₂ / DPPEPK₂CO₃Toluene (B28343)/H₂O10012Data not available in recent literature-
XPhos4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Toluene1001295[1]
SPhos4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane1001292[1]
PPh₃2-BromopyridinePd(PPh₃)₄Na₂CO₃1,4-DioxaneReflux4Moderate to Excellent
dppfPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100Varies5-89[2]
RuPhosAryl MesylatesPd(OAc)₂ / RuPhosK₃PO₄Toluene11018Good to Excellent[3]

Note: The lack of recent, specific yield data for DPPEP in this standard Suzuki-Miyaura reaction highlights a gap in the current literature.

Performance in Heck Coupling

The Heck reaction is a key method for the formation of carbon-carbon bonds between unsaturated halides and alkenes. The choice of ligand can influence the regioselectivity and efficiency of the reaction.

Table 2: Comparison of Ligand Performance in the Heck Coupling of Aryl Halides with Alkenes

LigandAryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
DPPEP Aryl BromideStyrenePd(OAc)₂ / DPPEPEt₃NDMF100-Data not available in recent literature-
PPh₃IodobenzeneEstragolePd(OAc)₂K₂CO₃DMF100381 (E-isomer)[4]
(o-Tol)₃PAryl BromideActivated AlkenePd Cat.Base->100-General[5]
NHC LigandAryl BromideStyrenePd-NHCBaseToluene--Good to Excellent[6]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand are critical for achieving high yields, especially with challenging substrates like aryl chlorides.

Table 3: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides with Amines

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
DPPEP 4-ChlorotolueneAnilinePd(OAc)₂ / DPPEPNaOtBuToluene100-Data not available in recent literature-
XPhos4-ChlorotolueneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2495[1]
RuPhos2-Chlorotoluene2-Methylaniline[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene10012-2488[1]
BINAPBromo-aromaticAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108General[7]
BrettPhosCl derivativeAmine derivativePd(OAc)₂ / BrettPhos----Multi-Kilo Scale[7]

Note: The absence of recent, specific quantitative data for DPPEP in the Buchwald-Hartwig amination of common substrates suggests an opportunity for further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of chemical research. Below are representative protocols for the three major cross-coupling reactions. While specific data for DPPEP is limited, the following general procedures can be adapted.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂; 1-2 mol%), and the phosphine ligand (e.g., DPPEP; 2-4 mol%) is taken in a Schlenk tube. A base (e.g., K₂CO₃, 2.0 mmol) and a suitable solvent (e.g., toluene/water mixture) are added. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The reaction mixture is then heated at the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8]

General Protocol for Heck Coupling

In a sealed tube, the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂; 1-2 mol%), and phosphine ligand (e.g., DPPEP; 2-4 mol%) are combined. A base (e.g., Et₃N, 1.5 mmol) and a solvent (e.g., DMF or NMP) are added. The tube is sealed and heated to the reaction temperature (often >100 °C) for the specified time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.[5]

General Protocol for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂; 1-2 mol%), the phosphine ligand (e.g., DPPEP; 2-4 mol%), and a strong base (e.g., NaOtBu; 1.2-1.5 mmol) under an inert atmosphere. The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[1][7]

Signaling Pathways and Experimental Workflows

Visualizing the mechanistic pathways and experimental setups can aid in understanding and optimizing these complex reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, R'OB(OH)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) Olefin Complex Olefin Complex R-Pd(II)-X(L2)->Olefin Complex Olefin Coordination Hydrido-Pd Complex Hydrido-Pd Complex Olefin Complex->Hydrido-Pd Complex Migratory Insertion β-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base)

Simplified catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amido Complex Amido Complex Ar-Pd(II)-X(L2)->Amido Complex Amine Coordination & Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand Solvent Add Anhydrous Solvent Reactants->Solvent Inert Degas and place under Inert Atmosphere (Ar/N2) Solvent->Inert Heating Heat to desired temperature with stirring Inert->Heating Monitoring Monitor progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

General experimental workflow for palladium-catalyzed cross-coupling.

References

Safety Operating Guide

Proper Disposal of 2-(2-(Diphenylphosphino)ethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(2-(Diphenylphosphino)ethyl)pyridine, a common organophosphorus ligand. The recommended approach involves the chemical conversion of the phosphine (B1218219) to its corresponding phosphine oxide, a less hazardous compound, followed by appropriate disposal of the resulting waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is known to be a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form.

  • Protective Clothing: A lab coat should be worn.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₉H₁₈NP[1][2][3]
Molecular Weight 291.33 g/mol [1][2][3]
Appearance White to off-white solid/powder[2]
Melting Point 58-62 °C[4]
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Store under inert gas (nitrogen or argon) at 2-8°C, protected from light.[3]

Experimental Protocol for Disposal

The following protocol details the chemical oxidation of this compound to its less hazardous phosphine oxide derivative. This method is based on established procedures for the oxidation of similar organophosphorus compounds.[5][6]

Materials:

  • Waste this compound

  • Suitable solvent (e.g., ethanol (B145695) or acetone)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask)

  • Beaker for quenching

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • pH paper or pH meter

  • Labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, dissolve the waste this compound in a minimal amount of a suitable solvent (e.g., ethanol or acetone) in the reaction vessel.

  • Oxidation: While stirring the solution, slowly and carefully add 30% hydrogen peroxide solution in a dropwise manner. An excess of hydrogen peroxide is generally used to ensure complete oxidation. The reaction is exothermic, so the addition should be slow, and the flask may need to be cooled in an ice bath if the temperature rises significantly.

  • Reaction Time: Continue stirring the mixture at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if necessary.

  • Quenching Excess Peroxide: After the reaction is complete, carefully quench the excess hydrogen peroxide. In a separate beaker, prepare a 10% solution of sodium bisulfite. Slowly add the sodium bisulfite solution to the reaction mixture with continuous stirring until the effervescence ceases and a test with peroxide indicator strips shows no remaining peroxide.

  • Neutralization and Precipitation (Optional but Recommended): While the resulting phosphine oxide is generally less hazardous, precipitation can facilitate easier disposal. The product, 2-(2-(diphenylphosphinoyl)ethyl)pyridine, may precipitate out of the solution upon standing or cooling.

  • Waste Collection: The entire resulting mixture, including the solvent and the oxidized product, should be collected in a properly labeled hazardous waste container. Do not dispose of the mixture down the drain.

  • Final Disposal: The sealed and labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company, in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_treatment Chemical Treatment cluster_disposal Final Disposal A Wear Appropriate PPE B Dissolve Waste in Solvent (in Fume Hood) A->B Safety First C Slowly Add 30% Hydrogen Peroxide B->C Initiate Oxidation D Stir for 2-4 Hours at Room Temperature C->D Allow Reaction E Quench Excess Peroxide with Sodium Bisulfite D->E Neutralize Oxidant F Collect Mixture in Labeled Waste Container E->F Contain Waste G Dispose via EHS or Certified Waste Company F->G Regulatory Compliance

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks and maintaining a secure research environment.

References

Safe Handling and Disposal of 2-(2-(Diphenylphosphino)ethyl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document provides essential safety and logistical information for the handling and disposal of 2-(2-(Diphenylphosphino)ethyl)pyridine (CAS No. 10150-27-3). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting. Adherence to these protocols is critical for personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Due to its phosphine (B1218219) and pyridine (B92270) moieties, it should be handled with caution, assuming it may be air-sensitive.[2] A comprehensive PPE strategy is mandatory for all handling procedures.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or neoprene gloves. If unavailable, heavy-duty nitrile gloves may be used, but must be changed frequently.Provides robust protection against skin contact. Pyridine and its derivatives can penetrate standard nitrile gloves with prolonged exposure.
Eye Protection Chemical safety goggles with side shields. A full-face shield is required when handling larger quantities (>25 g) or when there is a significant risk of splashing.Protects eyes from splashes, aerosols, and solid particulates.
Body Protection A flame-retardant lab coat, fully buttoned with snug-fitting cuffs. A chemically resistant apron should be worn over the lab coat when transferring the solid or working with solutions.Prevents contamination of personal clothing and protects the skin from spills.
Respiratory Protection All manipulations involving the solid compound should be performed within a certified chemical fume hood. For spill cleanup outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.Protects against the inhalation of fine powders and potential vapors, which are primary routes of exposure.

Operational Plan: Step-by-Step Handling Protocol

The following protocol is based on the synthesis of a nickel phosphine complex as described by Guelfi, M. et al. in Molecules (2025). This procedure should be adapted to fit specific experimental needs while maintaining the core safety principles.

Preparation and Weighing of the Solid
  • Preparation: Before handling the compound, ensure that all necessary PPE is correctly worn. The designated work area, typically a chemical fume hood, should be clean and uncluttered. All glassware should be oven-dried to remove adsorbed moisture.

  • Inert Atmosphere: As phosphine compounds can be air-sensitive, it is best practice to handle this compound under an inert atmosphere (e.g., argon or nitrogen), especially for reactions sensitive to oxidation.

  • Weighing: Tare a clean, dry weighing vessel inside the chemical fume hood. Carefully transfer the desired amount of the solid compound to the vessel. Immediately and securely close the primary container of the this compound.

  • Transfer: If the subsequent experimental step is in the same fume hood, the compound can be directly added to the reaction vessel. For transfer to another location, the weighing vessel should be securely sealed.

Experimental Procedure Example: Ligand in a Reaction

This protocol details the addition of the compound as a ligand in a solution-phase reaction.

  • Solvent Degassing: The solvent to be used (e.g., ethanol) should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for at least 30 minutes.

  • Reaction Setup: In a chemical fume hood, add the degassed solvent to the reaction vessel containing other reagents under a positive pressure of inert gas.

  • Addition of the Ligand: Add the pre-weighed this compound to the reaction mixture.

  • Reaction Monitoring: The reaction should be stirred at the desired temperature and monitored as per the specific experimental requirements.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated, labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled container for halogenated or non-halogenated organic waste, depending on the solvent used. Never dispose of this chemical down the drain.

  • Sharps Waste: Any needles or other sharp objects contaminated with the compound should be disposed of in a designated sharps container.

Decontamination Procedures
  • Glassware: All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) in a chemical fume hood. The rinsate must be collected as hazardous liquid waste. Following the solvent rinse, glassware should be washed with soap and water.

  • Surfaces: In case of a spill, the area should be decontaminated. For small spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand). The contaminated absorbent should then be collected as solid hazardous waste. The area should then be wiped with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

Final Disposal

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The primary method of disposal for pyridine and phosphine-containing compounds is typically high-temperature incineration.

Emergency Procedures: Spill and Exposure Management

Table 2: Emergency Response Protocol

Emergency ScenarioAction
Small Spill (<5g in a fume hood) 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an inert absorbent material. 3. Carefully collect the absorbed material into a labeled hazardous waste container. 4. Decontaminate the area as described in Section 3.2.
Large Spill (>5g or outside a fume hood) 1. Evacuate the immediate area and alert others. 2. Contact your institution's EHS or emergency response team. 3. Do not attempt to clean up the spill without appropriate respiratory protection and training.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Mandatory Visualization

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_op Operation cluster_disp Disposal & Decontamination cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere prep_hood->prep_inert prep_weigh Weigh Solid Compound prep_inert->prep_weigh op_add Add Compound to Reaction prep_weigh->op_add Transfer Compound op_setup Set up Reaction Vessel op_setup->op_add op_monitor Monitor Reaction op_add->op_monitor disp_segregate Segregate Waste (Solid/Liquid) op_monitor->disp_segregate Post-Reaction disp_decon Decontaminate Glassware & Surfaces disp_segregate->disp_decon disp_collect Collect Waste in Labeled Containers disp_decon->disp_collect disp_ehs Transfer to EHS for Disposal disp_collect->disp_ehs emergency_spill Spill emergency_response Follow Emergency Protocol emergency_spill->emergency_response emergency_exposure Exposure emergency_exposure->emergency_response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Diphenylphosphino)ethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-(Diphenylphosphino)ethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.